molecular formula C68H111NO30S B026755 Notonesomycin A CAS No. 102525-63-3

Notonesomycin A

货号: B026755
CAS 编号: 102525-63-3
分子量: 1454.7 g/mol
InChI 键: HVHQPPAFOWCAJP-RCCKNPSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Notonesomycin A is a novel, 32-membered glycosylated macrolactone antibiotic complexed with a sulfate group and a malonate moiety. First isolated from Streptomyces aminophilus , it exhibits potent biological activity, making it a valuable compound for infectious disease and oncology research . Key Applications & Research Value: • Antifungal Research: Demonstrates potent in vitro activity against pathogenic fungi such as Candida albicans (MIC: 6.2 µM) and Aspergillus fumigatus (MIC: 16.8 µM) . Its efficacy against rice sheath blight disease also highlights its potential in agricultural biocontrol applications . • Cancer Research: Notonesomycin A shows significant and potent cytotoxicity against a panel of human carcinoma cell lines, including A549 (lung), PANC-1 (pancreas), and HepG2 (liver), with GI50 values as low as 0.24 µM, indicating its value as a lead compound in anticancer studies . • Antibacterial Research: The compound is active against Gram-positive bacteria such as Staphylococcus aureus , while showing no significant activity against Gram-negative bacteria like Escherichia coli . Mechanism of Action: As part of a family of large macrolides known to disrupt cell membrane integrity, Notonesomycin A's structure, which includes two deoxysugar units and a unique 1,3,4-trisubstituted benzene system, is critical for its bioactivity . Its non-sulfated analogue, Notonesomycin B, has shown enhanced antifungal potency, suggesting that the sulfate group at C-17 influences target interaction and cellular uptake . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

CAS 编号

102525-63-3

分子式

C68H111NO30S

分子量

1454.7 g/mol

IUPAC 名称

3-[[(17E)-14-[3,5-dihydroxy-7-[4-[3-(5-hydroxy-6-methyloxan-2-yl)oxy-4-(methylamino)benzoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethylnonan-2-yl]-5,9,20,22,28,29,30,31-octahydroxy-13,27-dimethyl-16-oxo-32-sulfooxy-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C68H111NO30S/c1-11-49(93-57-31-51(63(89-10)39(8)91-57)95-67(84)40-22-23-46(69-9)50(26-40)94-56-25-24-47(73)38(7)90-56)34(3)59(80)35(4)60(81)36(5)61-37(6)62-64(97-62)48(74)20-14-18-43(72)28-44(92-55(78)32-53(75)76)29-45-30-52(99-100(86,87)88)65(82)68(85,98-45)66(83)58(79)33(2)16-12-13-17-41(70)27-42(71)19-15-21-54(77)96-61/h15,21-23,26,33-39,41-45,47-49,51-52,56-66,69-74,79-83,85H,11-14,16-20,24-25,27-32H2,1-10H3,(H,75,76)(H,86,87,88)/b21-15+

InChI 键

HVHQPPAFOWCAJP-RCCKNPSSSA-N

SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

手性 SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(C/C=C/C(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

规范 SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

同义词

Notonesomycin A

产品来源

United States
Foundational & Exploratory

Unveiling the Mechanism of Action of Notonesomycin A in Fungal Pathogens: Structural Dynamics, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating incidence of invasive fungal infections, driven by immunocompromised populations and the emergence of multidrug-resistant pathogens like Candida albicans and Aspergillus fumigatus, necessitates the discovery of novel antifungal scaffolds. Notonesomycin A, a complex 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1 [1], represents a highly promising therapeutic lead. Recent bioactivity-guided profiling and genomic mining have not only elucidated its complete biosynthetic gene cluster (BGC) but also uncovered a non-sulfated analogue—Notonesomycin B—which exhibits vastly superior antifungal efficacy and a safer cytotoxicity profile [1]. This technical guide dissects the structural biology, dual-modal mechanism of action, and the advanced CRISPR-Cas9 engineering workflows required to harness this molecule for drug development.

Structural Biology and the C-17 Sulfation Paradox

Notonesomycin A possesses a formidable molecular architecture. It is characterized by a 32-membered macrocyclic lactone ring, a malonate ester, an epoxide, a 1,3,4-trisubstituted benzene system, and two deoxysugar moieties [2]. However, its most critical functional determinant is a rare post-polyketide modification: O-sulfation at the C-17 hydroxyl group.

The Causality of the Structure-Activity Relationship (SAR): In the context of fungal targeting, the C-17 sulfate group acts as a steric and electrostatic liability. The bulky, negatively charged sulfate moiety induces electrostatic repulsion against the fungal cell wall and plasma membrane, restricting intracellular accumulation. Furthermore, this sulfation paradoxically increases binding affinity to mammalian cell receptors, driving up human cytotoxicity. The discovery of Notonesomycin B (the non-sulfated analogue) proved that removing this single sulfate group eliminates charge repulsion. This allows the highly lipophilic macrocyclic core to rapidly permeate the fungal membrane, increasing fungicidal activity by up to 5-fold while simultaneously reducing human cytotoxicity by 3-fold [1].

Mechanism of Action in Fungal Pathogens

Notonesomycin A and its analogues exert their antifungal effects through a dual-modal mechanism that collapses both structural integrity and cellular signaling [3].

  • Membrane Intercalation & Trafficking Disruption: The massive 32-membered hydrophobic ring inserts directly into the ergosterol-rich fungal plasma membrane. This intercalation alters membrane curvature and fluidity, severely impeding the multivesicular body (MVB) pathway and halting essential endocytic trafficking.

  • Transcriptional Modulation: Beyond physical membrane disruption, Notonesomycin acts as a potent microbial signaling modulator. It disrupts intercellular communication pathways, actively suppressing the transcription of genes associated with fungal secondary metabolite biosynthesis and morphological differentiation [3]. The combined stress of membrane failure and signaling collapse rapidly induces fungal apoptosis.

MoA N_A Notonesomycin A (C-17 Sulfated) Repulsion Electrostatic Repulsion (Reduced Permeability) N_A->Repulsion N_B Notonesomycin B (Non-Sulfated) Permeation High Lipophilicity (Rapid Accumulation) N_B->Permeation Membrane Fungal Cell Membrane (Lipid Bilayer Intercalation) Vesicle Endocytic Trafficking Disruption Membrane->Vesicle Repulsion->Membrane Permeation->Membrane Death Fungal Cell Death (Apoptosis) Vesicle->Death

Mechanistic pathway of Notonesomycins A and B highlighting the impact of C-17 sulfation.

Quantitative Efficacy Profiling

The comparative bioactivity of Notonesomycins A and B underscores the therapeutic superiority of the non-sulfated analogue for clinical development.

CompoundC. albicans EfficacyA. fumigatus EfficacyHuman Cytotoxicity (IC50)Key Structural Feature
Notonesomycin A Baseline (1x)Baseline (1x)High (≤ 1 μM)C-17 O-Sulfated
Notonesomycin B 5x Higher 4x Higher 3x Lower Non-Sulfated

Biosynthetic Engineering via CRISPR-Cas9

The native production of Notonesomycins in Streptomyces sp. A793 is tightly regulated by carbon source availability, which naturally bottlenecks the yield of the highly desirable Notonesomycin B analogue. To bypass these metabolic limitations, targeted genome engineering is required.

By deploying CRISPR-Cas9, researchers can precisely edit the biosynthetic gene cluster (BGC). Specifically, integrating a strong constitutive promoter to overexpress the pathway-specific Streptomyces antibiotic regulatory protein (SARP) fundamentally rewires the organism's metabolic flux. This targeted regulatory override forces the strain to bypass native feedback inhibition, resulting in an up to 18-fold increase in the production yield of Notonesomycin B [1].

CRISPR Step1 Identify BGC in Streptomyces sp. A793 Step2 Design sgRNA targeting Sulfotransferase Step1->Step2 Step3 CRISPR-Cas9 Cleavage & Homologous Recombination Step2->Step3 Step4 Overexpress SARP Regulator Step3->Step4 Step5 18-fold Increase in Notonesomycin B Yield Step4->Step5

CRISPR-Cas9 workflow for engineering Streptomyces sp. A793 to overproduce Notonesomycin B.

Self-Validating Experimental Protocols

Protocol 1: Bioactivity-Guided LC-QTOF MS Profiling

Objective: Quantify the relative abundance of Notonesomycin A and B in Streptomyces extracts.

  • Step 1: Cultivation. Cultivate Streptomyces sp. A793 in SV2 (glycerol/glucose) or CA10LB (starch) media for 7 days. Causality: The specific carbon source dictates the precursor flow for macrolactone biosynthesis, allowing for the mapping of metabolic flux [1].

  • Step 2: Lyophilization. Freeze-dry 10 mL of the culture to complete dryness.

  • Step 3: Extraction. Extract the dried biomass with an equal volume of LC-MS grade methanol, sonicating for 10 minutes. Causality: Sonication mechanically disrupts the thick actinomycete cell wall, maximizing the release of intracellular secondary metabolites without degrading the delicate macrolactone ring.

  • Step 4: Clarification. Centrifuge the extract at 14,000 x g for 15 minutes to pellet cellular debris.

  • Step 5: MS Analysis (Self-Validation). Inject the supernatant into an Agilent UHPLC 1290 Infinity coupled to a 6540 accurate-mass Q-TOF. System Validation: You must spike the sample with an internal standard and utilize a constitutively expressed endogenous housekeeping metabolite as a reference to normalize extraction efficiency and MS ionization variations [1].

Protocol 2: CRISPR-Cas9 Mediated SARP Overexpression in Streptomyces

Objective: Increase Notonesomycin B yield via SARP regulatory override.

  • Step 1: sgRNA Design. Design sgRNAs targeting the native promoter region of the SARP gene within the Notonesomycin BGC.

  • Step 2: Plasmid Construction. Construct a CRISPR-Cas9 editing plasmid containing the sgRNA, Cas9, and a homologous recombination (HR) template. The HR template must contain a strong constitutive promoter (e.g., kasOp) flanked by 1 kb homology arms.

  • Step 3: Conjugation. Introduce the plasmid into Streptomyces sp. A793 via intergeneric conjugation from E. coli ET12567/pUZ8002. Causality:Streptomyces possesses aggressive methyl-specific restriction systems that degrade naked DNA; conjugation from a methylation-deficient E. coli host bypasses this defense mechanism.

  • Step 4: Selection. Select exconjugants on apramycin-supplemented agar plates.

  • Step 5: Genotypic Validation (Self-Validation). Validate the promoter insertion via colony PCR and Sanger sequencing. System Validation: Always run parallel fermentations of the edited strain against a wild-type control and an empty-vector control. This ensures that the observed 18-fold yield increase is definitively caused by the SARP overexpression and not by off-target plasmid integration effects [1].

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: Microbial Cell Factories (NIH) URL:[Link]

  • A novel macrolide antibiotic, notonesomycin A Source: Journal of Antibiotics (NIH / PubMed) URL:[Link]

Structural Elucidation and Analytical Characterization of Notonesomycin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus and recently characterized in the alternative producer strain Streptomyces sp. A793[1]. Recognized for its potent antifungal properties—particularly against Candida albicans and the agricultural pathogen responsible for rice sheath blight disease—its structural complexity presents unique challenges and opportunities in natural product drug development[1].

This whitepaper provides a rigorous technical breakdown of its chemical structure, molecular weight determination, and the analytical protocols required for its isolation and characterization.

Chemical Structure and Physicochemical Properties

Notonesomycin A (C₆₈H₁₁₁NO₃₀S) is distinguished by a highly decorated macrocyclic architecture[1]. The core consists of a 32-membered macrocyclic lactone ring. The structural complexity is heavily driven by its post-polyketide tailoring modifications, which include:

  • Sulfate Group : Imparts significant polarity and is critical for specific target binding. It differentiates Notonesomycin A from its non-sulfated analogue, Notonesomycin B[1].

  • Malonate Ester & Epoxide : Contribute to the conformational rigidity and chemical reactivity of the macrolide framework[1].

  • Trisubstituted Benzene Ring : A rare hydrophobic moiety in this class of macrolides that likely anchors the molecule within lipophilic binding pockets[1].

  • Deoxysugar Moieties : Two glycosidic linkages enhance solubility and mediate specific interactions with fungal cell wall components[1].

Quantitative Data Summary

Table 1: Physicochemical Data of Notonesomycin A

PropertyValueAnalytical Method / Causality
Molecular Formula C₆₈H₁₁₁NO₃₀SEstablished via HR-ESI-MS isotopic profiling[1].
Molecular Weight ~1454.6 g/mol Calculated from atomic mass.
Monoisotopic Mass 1453.688 DaExact mass required for high-resolution mass accuracy.
Observed MS Peak m/z 1454 [M+H]⁺Positive ionization mode ESI-MS[1].
Optical Rotation [α]D − 25 (c 0.9, MeOH)Polarimetry; confirms stereochemical purity[1].
Ring Size 32-memberedConfirmed via HMBC NMR (H-31 to lactone carbonyl)[1].

Biosynthetic Logic and Structural Modification

The biosynthesis of Notonesomycin A in Streptomyces species is governed by a massive Type I Polyketide Synthase (PKS) assembly line[2]. The modular nature of the PKS dictates the sequential condensation of acyl-CoA precursors to form the 32-membered aglycone[2].

Crucially, the terminal step involves a sulfotransferase enzyme (e.g., Nbc48 or Stf3)[3]. The causality here is evolutionary: the addition of a sulfate group via the PAPS (3'-phosphoadenosine-5'-phosphosulfate) operon dramatically shifts the molecule's bioactivity profile, adapting it for specific ecological defense mechanisms[3]. Knockout of the genes responsible for this tailoring (e.g., CRISPR-Cas9 mediated KO of nbc20/21) halts the pathway at Notonesomycin B (m/z 1374), proving the modularity of the biosynthetic gene cluster (BGC)[2].

Biosynthesis PKS Type I PKS Assembly Line Aglycone 32-Membered Macrolactone Core PKS->Aglycone Tailoring Glycosylation & Epoxidation Aglycone->Tailoring NotB Notonesomycin B (m/z 1374) Tailoring->NotB Sulfation Sulfotransferase (Nbc48/Stf3) NotB->Sulfation Sulfate Addition NotA Notonesomycin A (m/z 1454) Sulfation->NotA

Figure 1: Biosynthetic pathway logic from PKS assembly to the sulfated Notonesomycin A.

Experimental Protocols: Isolation and Characterization

To ensure a self-validating system, the extraction and characterization of Notonesomycin A must couple bioactivity assays with orthogonal analytical techniques (NMR and MS). The following protocol details the causality behind each methodological choice.

Step 1: Genomic DNA Extraction & Strain Validation

Rationale: Before large-scale fermentation, the presence of the Notonesomycin BGC must be confirmed to prevent resource waste.

  • Extract high-molecular-weight genomic DNA (>20 kb) from Streptomyces sp. A793 using a modified CTAB method[1].

  • Self-Validation : Suspend cells in TE buffer with lysozyme (100 mg/mL) and RNase (10 mg/mL) at 37 °C overnight. This ensures complete cell wall lysis and RNA degradation, preventing spectral interference during downstream PCR validation of the BGC[1].

Step 2: Bioassay-Guided Isolation

Rationale: Notonesomycin A is produced alongside numerous secondary metabolites. Tracking its specific antifungal activity ensures the isolation of the correct bioactive fraction.

  • Cultivate Streptomyces sp. A793 and perform solvent extraction to partition the organic low-molecular-weight compounds[3].

  • Screen fractions against Candida albicans[1].

  • Subject the active fractions to reverse-phase HPLC.

  • Self-Validation : Monitor the UV chromatogram at 210 nm. The active peak corresponding to Notonesomycin A should elute with a distinct retention time compared to the non-sulfated Notonesomycin B, allowing for baseline resolution[2].

Step 3: Mass Spectrometry (HR-ESI-MS)

Rationale: High-resolution MS is required to confirm the exact molecular formula and detect the labile sulfate group.

  • Analyze the purified compound using HR-ESI-MS in both positive and negative ionization modes.

  • Causality : The sulfate ester is highly prone to in-source fragmentation. While positive mode yields the[M+H]⁺ peak at m/z 1454, negative mode is crucial for identifying the [M-H]⁻ ion and the characteristic neutral loss of 80 Da (SO₃), validating the presence of the sulfate group[1].

  • Self-Validation : The exact mass measurement must align with the calculated formula C₆₈H₁₁₁NO₃₀S within a <5 ppm error margin.

Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: MS provides the formula, but 2D NMR is mandatory to elucidate the 32-membered macrocyclic connectivity and stereochemistry.

  • Dissolve the sample in deuterated methanol (CD₃OD).

  • Acquire ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC spectra.

  • Causality for HMBC : To definitively prove the macrocyclic ring closure (rather than a linear polyketide chain), analyze the HMBC spectrum for a long-range scalar coupling correlation from the oxymethine proton at H-31 to the C-1 lactone carbonyl carbon[1].

  • Self-Validation : Compare the ¹H and ¹³C chemical shifts against literature standards for Notonesomycin A. The presence of 68 distinct carbon resonances—including 4 carbonyls, 8 olefinic carbons, and 21 oxymethines—confirms the structural integrity[1].

IsolationWorkflow N1 Streptomyces sp. A793 Fermentation N2 Solvent Extraction & Partitioning N1->N2 N3 Bioactivity Profiling (Candida albicans) N2->N3 Organic Extract N4 HPLC Chromatographic Separation N3->N4 Active Fractions N5 HR-ESI-MS Analysis (m/z 1454 [M+H]+) N4->N5 Purified Peak N6 1D/2D NMR (HMBC: H-31 to C-1) N4->N6 N7 Notonesomycin A Validated Structure N5->N7 Formula Confirmed N6->N7 Connectivity Confirmed

Figure 2: Bioassay-guided isolation and analytical characterization workflow for Notonesomycin A.

Conclusion

The structural elucidation of Notonesomycin A represents a triumph of modern analytical chemistry and synthetic biology. By integrating bioassay-guided fractionation with high-resolution mass spectrometry and multidimensional NMR, researchers can confidently map its 32-membered macrolactone core, complex glycosylation, and critical sulfate modification. Understanding these physicochemical properties—and the causality behind the protocols used to measure them—is essential for leveraging Notonesomycin A in future antifungal drug development.

References

  • Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins.
  • Title: Structures of notonesomycins A (1) and B (2) - Biosynthetic gene cluster arrangement.
  • Title: Antifungal, Streptomyces and Multigene Family - Notonesomycin A.

Sources

The O-Sulfation Paradox in Macrolide Bioactivity: A Technical Guide to Notonesomycin A and B

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and optimization of microbial natural products remain foundational to modern antimicrobial drug development. Among these, Notonesomycin A —a 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1 [1]—presents a fascinating case study in structure-activity relationship (SAR) dynamics.

Recent high-throughput screening and genomic mining of Streptomyces sp. A793 have uncovered a non-sulfated analogue, Notonesomycin B . As application scientists, our primary interest lies in the critical structural divergence between these two molecules: the O-sulfation at the C-17 position . This singular enzymatic modification dictates a profound shift in the molecule's therapeutic index, directly impacting its fungicidal efficacy and mammalian cytotoxicity [2]. This whitepaper dissects the mechanistic role of O-sulfation, the resulting bioactivity paradox, and the self-validating CRISPR-Cas9 protocols required to engineer strains for optimal therapeutic yield.

Structural Biology & The Biosynthetic Logic of O-Sulfation

Notonesomycin A is structurally defined by a complex polyketide backbone, a malonate moiety, two deoxysugars, a 1,3,4-trisubstituted benzene system, and a highly specific sulfate group [1].

In the biosynthetic gene cluster (BGC) of Streptomyces sp. A793, the core macrolactone is assembled by 18 polyketide synthase (PKS) modules. Following glycosylation and tailoring, the intermediate molecule is Notonesomycin B . The terminal step in the wild-type pathway is catalyzed by Nbc48 , a PAPS (3'-phosphoadenosine-5'-phosphosulfate)-dependent sulfotransferase. Nbc48 specifically targets the C-17 hydroxyl group of Notonesomycin B, transferring a sulfate group to yield Notonesomycin A [2].

From a mechanistic standpoint, the addition of a bulky, highly electronegative sulfate group (-SO₃⁻) fundamentally alters the molecule's steric profile and hydrophilicity. While sulfation in natural products often serves as a detoxification or solubility-enhancing mechanism, in the case of Notonesomycins, it acts as a bioactivity switch.

Biosynthesis A Polyketide Assembly (nbc38-43 PKS Modules) B Glycosylation & Tailoring (Deoxysugar Addition) A->B Backbone Maturation C Notonesomycin B (Non-sulfated Intermediate) B->C Pathway Divergence D Nbc48 Sulfotransferase (PAPS-dependent) C->D C-17 Hydroxyl Target E Notonesomycin A (C-17 O-sulfated Final Product) D->E O-Sulfation (-SO3)

Biosynthetic logic of Notonesomycins, highlighting the Nbc48-mediated O-sulfation step.

The O-Sulfation Paradox: Divergent Structure-Activity Relationships

In drug development, we continuously seek to widen the therapeutic window—maximizing pathogen lethality while minimizing host toxicity. The C-17 O-sulfation of Notonesomycin triggers a counter-intuitive "paradox" in its bioactivity profile.

Empirical profiling against fungal pathogens (Candida albicans, Aspergillus fumigatus) and human cancer cell lines reveals that O-sulfation significantly reduces fungicidal activity while concurrently increasing mammalian cytotoxicity [2].

Causality Analysis: The non-sulfated C-17 hydroxyl group in Notonesomycin B likely acts as a critical hydrogen bond donor/acceptor essential for binding to its specific, yet-to-be-fully-elucidated fungal target. The addition of the sulfate group introduces electrostatic repulsion and steric hindrance, weakening this pathogen-specific interaction. Conversely, the increased amphiphilicity imparted by the sulfate group likely enhances non-specific interactions with mammalian cell membranes, driving up off-target cytotoxicity.

Quantitative Bioactivity Summary

The following table synthesizes the comparative bioactivity metrics, demonstrating why Notonesomycin B is the superior candidate for antifungal therapeutic development.

Bioactivity Metric / TargetNotonesomycin A (C-17 Sulfated)Notonesomycin B (Non-Sulfated)Fold-Change Impact
Antifungal: A. fumigatus Baseline Activity4x More Active 400% Efficacy Increase
Antifungal: C. albicans Baseline Activity5x More Active 500% Efficacy Increase
Cytotoxicity: Human Cell Lines High (IC₅₀ ≤ 1 μM)3x Less Active 66% Toxicity Reduction
Antibacterial: S. aureus MIC ~20 μMMIC ~20 μMNegligible Change
Antibacterial: Gram-Negative InactiveInactiveNo Activity

Self-Validating Experimental Workflows

To harness the superior therapeutic profile of Notonesomycin B, we must engineer the native producer strain to halt the biosynthetic pathway prior to sulfation. As application scientists, we rely on precision CRISPR-Cas9 mediated gene deletion rather than random mutagenesis to ensure genetic stability and avoid off-target metabolic disruptions.

Protocol 1: CRISPR-Cas9 Mediated Deletion of the nbc48 Sulfotransferase

Rationale: By specifically excising the nbc48 gene, we eliminate the PAPS-dependent sulfotransferase responsible for converting Notonesomycin B to A, thereby forcing the metabolic flux to pool entirely at Notonesomycin B [2].

  • sgRNA Design & Plasmid Construction:

    • Design a 20-nt single guide RNA (sgRNA) targeting the N-terminal catalytic domain of nbc48.

    • Clone the sgRNA and two ~1.5 kb homologous recombination templates (flanking the nbc48 locus) into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

  • Intergeneric Conjugation:

    • Transform the sequence-verified plasmid into the methylation-deficient E. coli ET12567/pUZ8002. Causality: This specific E. coli strain prevents the restriction-modification systems of Streptomyces from degrading the incoming plasmid DNA.

    • Conjugate with Streptomyces sp. A793 spores on MS agar supplemented with 10 mM MgCl₂.

  • Selection & Curing:

    • Overlay plates with apramycin (selectable marker) and nalidixic acid (to inhibit E. coli). Causality: Apramycin is chosen due to its exceptionally low background mutation rate in actinomycetes, ensuring surviving exconjugants represent true transformants.

    • Pass positive mutants through non-selective media at elevated temperatures (37°C) to cure the temperature-sensitive Cas9 plasmid.

CRISPR_Workflow S1 1. sgRNA & Vector Design (Targeting nbc48 locus) S2 2. Intergeneric Conjugation (E. coli to Streptomyces A793) S1->S2 S3 3. Mutant Selection (Apramycin Overlay) S2->S3 S4 4. Fermentation (NotA Media Optimization) S3->S4 S5 5. LC-MS/MS Validation (Confirming -80 Da Mass Shift) S4->S5

CRISPR-Cas9 workflow for targeted nbc48 deletion to selectively produce Notonesomycin B.

Protocol 2: Analytical & Bioactivity Validation Loop

Rationale: A protocol is only as robust as its validation. We must analytically confirm the absence of the sulfate group and biologically confirm the predicted shift in the therapeutic index.

  • Fermentation & Extraction: Culture the Δnbc48 mutant in NotA liquid media for 7 days. Extract secondary metabolites using an equal volume of ethyl acetate. Dry and resuspend in methanol.

  • LC-MS/MS Analysis:

    • Run the extract through a C18 reverse-phase column coupled to a high-resolution mass spectrometer (HRMS).

    • Validation Checkpoint: Look for the complete disappearance of the Notonesomycin A peak ( m/z 1454.6985 [M+H]⁺) and the exclusive accumulation of the Notonesomycin B peak ( m/z 1374.7414[M+H]⁺). This exact -80 Da mass shift definitively proves the absence of the -SO₃ group [2].

  • Comparative Bioassay:

    • Perform standard broth microdilution assays using C. albicans to confirm the 5-fold decrease in Minimum Inhibitory Concentration (MIC).

    • Perform an MTT cell viability assay on human HepG2 cells to confirm the 3-fold increase in the IC₅₀ value (reduced cytotoxicity).

Therapeutic Implications & Future Directions

The characterization of Notonesomycin A and B underscores a critical lesson in natural product drug discovery: late-stage enzymatic tailoring does not invariably improve a molecule's clinical viability. By understanding the mechanistic role of the Nbc48 sulfotransferase, researchers can bypass the evolutionary constraints of the native producer.

The engineered overproduction of Notonesomycin B provides a highly potent, less toxic scaffold for next-generation antifungal development. Future efforts should focus on semi-synthetic modifications of the C-17 hydroxyl group to further optimize pharmacokinetics, leveraging the engineered Δnbc48 strain as a scalable, sustainable bio-factory.

References

  • Sasaki, T., Furihata, K., Shimazu, A., Seto, H., Iwata, M., Watanabe, T., & Otake, N. (1986). A novel macrolide antibiotic, notonesomycin A. Journal of Antibiotics, 39(4), 502-509.[Link]

  • Goh, F., Zhong, Z., Lim, Y. W., et al. (2020). Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories, 19(71).[Link]

Notonesomycin A 32-membered macrolactone characteristics

Author: BenchChem Technical Support Team. Date: April 2026

[label="PKS Assembly Line\n(nbc20, 21, 38-

Structural logic and key functional moieties of Notonesomycin A.

Biosynthetic Assembly Line & Genetic Architecture

The biosynthesis of Notonesomycin A is governed by a massive 153 kb BGC comprising 59 open reading frames (ORFs)[1]. The assembly line is highly modular:

  • Polyketide Synthases (PKS) : The carbon scaffold is assembled by 18 PKS modules distributed across eight massive proteins (nbc20, 21, and nbc38-43)[1].

  • Tailoring Enzymes : Following the assembly of the aglycone, glycosyltransferases attach the sugar moieties, yielding Notonesomycin B (the non-sulfated intermediate)[1].

  • Terminal Sulfation : A PAPS-dependent sulfotransferase encoded by the nbc48 gene catalyzes the O-sulfation at the C-17 hydroxyl group, converting Notonesomycin B into Notonesomycin A[2].

Pathway PKS PKS Assembly Line (nbc20, 21, 38-43) NotoB Notonesomycin B (Non-Sulfated, Potent) PKS->NotoB Biosynthesis NotoA Notonesomycin A (Sulfated, Less Potent) NotoB->NotoA O-Sulfation Sulf Sulfotransferase (nbc48) Sulf->NotoA Catalysis

Biosynthetic pathway highlighting the nbc48-mediated O-sulfation step.

Structure-Activity Relationship (SAR) & Comparative Profiling

From a pharmacological perspective, the terminal O-sulfation step is counterproductive for antifungal applications. Genomic mining and subsequent isolation revealed that Notonesomycin B , the non-sulfated analogue, exhibits significantly higher fungicidal potency, albeit with an increase in baseline cytotoxicity[1].

By analyzing the SAR, we can definitively state that the C-17 hydroxyl group is critical for target engagement in fungal pathogens. The table below summarizes the quantitative and qualitative differences between the two analogues.

Table 1: Comparative Characteristics of Notonesomycins A and B
CharacteristicNotonesomycin A (Wild-Type)Notonesomycin B (Engineered Analogue)
C-17 Modification O-Sulfate groupHydroxyl group (Non-sulfated)
Molecular Formula C₆₈H₁₁₁NO₃₀S (approx.)C₆₈H₁₁₁NO₂₇[1]
Observed m/z [M+H]⁺ 1454.6985[2]1374.7414[2]
Antifungal Potency ModerateHigh (Significantly more potent)[1]
Cytotoxicity LowerHigher[1]
Biosynthetic Route nbc48-mediated terminal sulfationDirect PKS/glycosylation product[2]

Advanced Experimental Protocols: BGC Engineering & Validation

To harness the therapeutic potential of Notonesomycin B, we must rationally engineer the Streptomyces sp. A793 host. Traditional homologous recombination in Streptomyces is notoriously inefficient. Therefore, I mandate the use of CRISPR-Cas9 to execute a precise, markerless knockout of the nbc48 sulfotransferase gene.

The Causality Principle : By eliminating the nbc48 enzyme, we physically sever the metabolic shunt that converts the highly potent Notonesomycin B into the less active Notonesomycin A. This forces the complete accumulation of Notonesomycin B, increasing production yields by up to 18-fold[1].

Protocol 1: CRISPR-Cas9 Mediated Knockout of nbc48
  • sgRNA Design & Vector Assembly :

    • Action: Design a 20-nt sgRNA targeting the early exon of the nbc48 gene. Clone this cassette into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

    • Causality: Targeting the early coding region ensures a frameshift mutation or complete deletion, guaranteeing total loss of sulfotransferase function and preventing partial enzyme activity.

  • Intergeneric Conjugation :

    • Action: Transform the sequence-verified vector into methylation-deficient E. coli ET12567/pUZ8002. Co-culture with Streptomyces sp. A793 spores on solid MS agar supplemented with 10 mM MgCl₂.

    • Causality: Streptomyces possesses aggressive restriction-modification systems. Using methylation-deficient E. coli bypasses these defenses, ensuring high-efficiency plasmid uptake.

  • Selection & Plasmid Curing :

    • Action: Overlay plates with apramycin and nalidixic acid. Isolate exconjugants and induce Cas9 expression. Confirm the nbc48 deletion via colony PCR and Sanger sequencing. Cure the plasmid by passaging the strain in antibiotic-free media at an elevated temperature (37°C).

Protocol 2: Self-Validating Extraction & LC-HRMS Analysis

A protocol is only as good as its internal validation. This extraction workflow utilizes mass spectrometry as a definitive binary readout for genetic success.

  • Optimized Fermentation :

    • Inoculate the cured Δnbc48 mutant into 50 mL of optimized production media. Incubate at 28°C, 200 rpm for 7 days.

  • Solvent Partitioning :

    • Add an equal volume of ethyl acetate to the fermentation broth. Sonicate for 15 minutes to lyse cells and partition the macrolactones into the organic phase. Dry the organic layer under reduced pressure and resuspend in HPLC-grade methanol.

  • LC-HRMS Validation (The Self-Validating Step) :

    • Action: Inject the extract into an LC-HRMS system operating in positive ion mode.

    • Validation Criterion: In the wild-type extract, you will observe the predominant peak at m/z 1454.6985 [M+H]⁺ (Notonesomycin A). In a successful Δnbc48 mutant, this peak must completely disappear, replaced exclusively by a massive peak at m/z 1374.7414 [M+H]⁺ (Notonesomycin B)[2]. The exact mass shift of -79.95 Da (loss of SO₃) physically validates the genetic knockout.

Workflow S1 1. Vector Design Target nbc48 S2 2. CRISPR-Cas9 Editing Streptomyces sp. A793 S1->S2 S3 3. Fermentation Optimized Media S2->S3 S4 4. Extraction Ethyl Acetate Partitioning S3->S4 S5 5. LC-HRMS Validation m/z 1374.7414 [M+H]+ S4->S5

Step-by-step workflow for CRISPR-Cas9 engineering and analytical validation.

Conclusion

Notonesomycin A represents a pinnacle of microbial chemical engineering. By understanding the causality between its structural moieties and its biosynthetic assembly line, we can rationally re-engineer its host organism. The targeted deletion of the nbc48 sulfotransferase via CRISPR-Cas9 not only eliminates a metabolic bottleneck but yields an 18-fold increase in the highly potent Notonesomycin B. This paradigm of combining genomic mining, precision editing, and rigorous analytical validation serves as the gold standard for modern natural product drug development.

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: Microbial Cell Factories (2020) URL:[Link]

  • A NOVEL MACROLIDE ANTIBIOTIC, NOTONESOMYCIN A Source: The Journal of Antibiotics (1986) URL:[Link]

Sources

Discovery, Isolation, and Metabolic Engineering of Notonesomycin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Notonesomycin A is a complex 32-membered glycosylated macrolactone originally isolated from the actinomycete Streptomyces aminophilus. Known for its potent antifungal properties, its structural complexity—featuring a sulfate group, a malonate ester, an epoxide, a trisubstituted benzene ring, and two deoxysugars—presents unique challenges in downstream processing and structural elucidation. This technical guide details the end-to-end workflow from genomic discovery to self-validating isolation, and explores yield optimization via CRISPR-Cas9 metabolic engineering.

Genomic Discovery and Biosynthetic Logic

Actinomycetes, particularly the genus Streptomyces, are prolific producers of bioactive secondary metabolites. Notonesomycin A was initially discovered in 1986 from Streptomyces aminophilus subsp. notonesogenes 647-AV1 during an agricultural screen against rice sheath blight disease ([1]).

More recently, high-throughput bioactivity-guided profiling of the Natural Organism Library (NOL) against Candida albicans identified an alternative producer, Streptomyces sp. A793[2]. Genomic mining of this strain revealed the Biosynthetic Gene Cluster (BGC) responsible for the macrolactone's assembly. Crucially, this strain was also found to produce a non-sulfated, more potent analogue termed Notonesomycin B [3].

The structural divergence between Notonesomycin A and B is dictated by post-Polyketide Synthase (PKS) tailoring enzymes. Specifically, sulfotransferases encoded within the BGC catalyze the O-sulfation at the C-17 position, converting the highly potent Notonesomycin B into the moderately potent Notonesomycin A[2].

Self-Validating Isolation Protocol

The isolation of high-molecular-weight, amphiphilic macrolactones requires a gentle yet highly selective extraction methodology. The following protocol establishes a self-validating system where each phase separation and chromatographic step can be monitored via LC-MS for mass balance and recovery verification.

Step 1: Liquid Fermentation and Broth Separation
  • Action : Cultivate Streptomyces sp. A793 in liquid production media. Harvest the culture broth and subject it to centrifugation (e.g., 8,000 × g for 20 mins)[4].

  • Causality : Notonesomycins are predominantly secreted into the extracellular space. Centrifugation efficiently separates the metabolite-rich supernatant from the mycelial biomass without the need for harsh cellular lysis.

  • Validation : Perform LC-MS profiling on both the mycelial extract and supernatant to confirm the partitioning of the target mass (m/z 1454 for Notonesomycin A).

Step 2: Lyophilization and Ternary Solvent Partitioning
  • Action : Freeze-dry the combined supernatant. Partition the resulting powder using a ternary solvent system of Dichloromethane (DCM) : Methanol (MeOH) : Water (H2O) at a 1:1:1 volumetric ratio[4].

  • Causality : The macrolactone's structure contains both a hydrophobic 32-membered carbon backbone and highly polar moieties (a sulfate group and deoxysugars). The DCM:MeOH:H2O system creates a biphasic mixture where MeOH acts as a phase modifier. This pulls the amphiphilic Notonesomycin A into the organic (DCM-enriched) layer while precipitating or retaining highly polar primary metabolites, proteins, and salts in the aqueous layer.

  • Validation : Evaporate the organic layer to dryness and perform a rapid bioassay (e.g., against Candida albicans) to ensure the retention of antifungal activity before proceeding to chromatography[2].

Step 3: Chromatographic Purification
  • Action : Subject the dried organic extract to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Causality : The C18 stationary phase effectively resolves Notonesomycin A from its non-sulfated analogue (Notonesomycin B) based on subtle hydrophobicity differences imparted by the C-17 sulfate group.

IsolationWorkflow N1 Liquid Fermentation (Streptomyces sp. A793) N2 Centrifugation (8000 x g) N1->N2 Harvest N3 Supernatant Lyophilization (Concentration) N2->N3 Extracellular Broth N4 Ternary Solvent Partitioning (DCM:MeOH:H2O 1:1:1) N3->N4 Dry Powder N5 Organic Phase Extraction (Amphiphilic retention) N4->N5 Phase Separation N6 RP-HPLC Purification (C18 Column) N5->N6 Reconstitution N7 Pure Notonesomycin A & B N6->N7 Gradient Elution

Step-by-step downstream processing and isolation workflow for Notonesomycins.

Physicochemical and Structural Characterization

Elucidation of Notonesomycin A relies heavily on 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[3]. The presence of the sulfate group in Notonesomycin A significantly shifts its optical rotation and mass compared to Notonesomycin B.

Table 1: Quantitative and Physicochemical Comparison of Isolated Notonesomycins

PropertyNotonesomycin ANotonesomycin B
Molecular Formula C68H111NO30SC68H111NO27
HR-ESI-MS [M+H]+ m/z 1454m/z 1374
Optical Rotation [α]D −25 (c 0.9, MeOH)−56 (c 1.3, MeOH)
Physical Appearance Brownish amorphous solidWhite amorphous solid
Key Structural Feature C-17 O-SulfationLacks C-17 Sulfate
Antifungal Potency ModerateHigh (More potent fungicidal activity)

Data synthesized from the structural elucidation of Streptomyces sp. A793 extracts ([3],[2]).

Metabolic Engineering via CRISPR-Cas9

While Notonesomycin A is the naturally abundant metabolite, bioassays have demonstrated that the non-sulfated Notonesomycin B exhibits higher fungicidal activity and lower cytotoxicity[2]. To bypass the low natural yield of Notonesomycin B, researchers employed CRISPR-Cas9 to rationally engineer the metabolic pathway.

  • Target Identification : Genomic analysis of the BGC identified two putative sulfotransferase genes, nbc20 and nbc21, responsible for the terminal sulfation step[5].

  • CRISPR-Cas9 Knockout : A double knockout mutant (Δnbc20/21) was generated using a CRISPR-Cas9 system optimized for Streptomyces[5].

  • Causality of Yield Increase : By eliminating the sulfotransferase activity, the metabolic flux is prevented from converting Notonesomycin B into Notonesomycin A. This genetic bottlenecking forces the accumulation of the intermediate, resulting in up to an 18-fold increase in Notonesomycin B production and creating a strain that exclusively produces the more potent analogue[2].

MetabolicEngineering PKS Type I PKS Assembly Line (Core Macrolactone Synthesis) NotB Notonesomycin B (Non-sulfated, Highly Potent) PKS->NotB Biosynthesis Enzyme Sulfotransferases (nbc20 / nbc21) NotB->Enzyme Substrate NotA Notonesomycin A (Sulfated, Moderately Potent) Enzyme->NotA O-Sulfation (Wild-Type) CRISPR CRISPR-Cas9 Knockout (Δnbc20/21) CRISPR->NotB 18-fold Accumulation CRISPR->Enzyme Gene Disruption

CRISPR-Cas9 metabolic engineering logic for selective overproduction of Notonesomycin B.

References

  • Sasaki, H., et al. (1986). "A novel macrolide antibiotic, notonesomycin A." The Journal of Antibiotics. URL: [Link]

  • Goh, K.S., et al. (2020). "Identification and engineering of 32 membered antifungal macrolactone notonesomycins." Microbial Cell Factories. URL: [Link]

Sources

Decoding the Notonesomycin Biosynthetic Gene Cluster: A Technical Guide to Macrolactone Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Notonesomycin

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1]. Structurally, it is distinguished by a unique molecular architecture that includes a sulfate group, a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system[1].

Recent high-throughput antifungal screening campaigns have identified Streptomyces sp. A793 as an alternative producer, unlocking new avenues for genomic characterization and metabolic engineering[2]. For drug development professionals, the true value of the notonesomycin family lies in its structural plasticity. By analyzing the Biosynthetic Gene Cluster (BGC), researchers have identified that targeted genetic interventions can shift metabolic flux toward more potent, less cytotoxic analogues, providing a blueprint for rational drug design[2].

BGC Architecture & Mechanistic Logic

The notonesomycin BGC spans approximately 153 kb (GenBank MN586816, MIBiG BGC0002541) and encodes a highly modular Type I Polyketide Synthase (PKS) assembly line[3]. Understanding the causality behind its enzymatic cascade is critical for downstream engineering.

  • Core Assembly: The carbon backbone is constructed by massive PKS modules. To definitively validate the cluster's boundaries, researchers employed CRISPR-Cas9 to delete nbc20 and nbc21, which encode early PKS loading and extension modules[4]. This targeted deletion completely ablated the production of all notonesomycin variants, establishing a direct causal link between this specific 153 kb region and the macrolactone core[4].

  • Tailoring Enzymes: Following PKS assembly, the molecule undergoes extensive tailoring. Cytochrome P450 homologs (nbc33, nbc36, nbc37) are predicted to catalyze hydroxylation at C-14 and C-16, and epoxidation at C-28, increasing the molecule's solubility and target binding affinity[4].

  • Sulfation Dynamics: The terminal tailoring step is the O-sulfation of the C-17 hydroxyl group, catalyzed by the PAPS-dependent sulfotransferase Nbc48[5].

Engineering Strategy: Rational Design via CRISPR-Cas9

While Notonesomycin A possesses antifungal properties, its C-17 O-sulfation paradoxically reduces fungicidal activity while increasing cytotoxicity[2]. By analyzing the metabolic flux, researchers discovered a non-sulfated analogue, Notonesomycin B, which exhibits superior bioactivity[2].

The Causality of the Engineering Choice: In wild-type Streptomyces sp. A793 grown in sulfur-rich media (NotA), the metabolic flux heavily favors Notonesomycin A (yielding a 3:1 ratio over B)[4]. Rather than relying on media optimization—which is susceptible to batch-to-batch variability and metabolic bottlenecks—genetic ablation of the nbc48 sulfotransferase forces the biosynthetic pathway to terminate at Notonesomycin B. This rational engineering approach not only eliminated the less desirable analogue but increased the yield of the highly potent Notonesomycin B by up to 18-fold[2].

Quantitative Comparison of Engineered Notonesomycin Variants

To facilitate easy comparison of the metabolic engineering outcomes, the quantitative data is summarized below:

ParameterNotonesomycin ANotonesomycin B
Mass (m/z [M+H]⁺) 1454.6985[5]1374.7414[5]
Structural Modification C-17 O-SulfationNon-sulfated
Bioactivity (Antifungal) ModerateHigh
Cytotoxicity HigherLower
Primary Production Strain Wild-Type (NotA Media)Δnbc48 Knockout Strain
Maximum Yield Fold-Change Baseline (1x)Up to 18-fold increase[2]

Visualization of the Biosynthetic and Engineering Workflow

BGC_Engineering Precursors Metabolic Precursors PKS Type I PKS (nbc20, nbc21) Precursors->PKS Macrolactone 32-membered Macrolactone PKS->Macrolactone Tailoring Tailoring (P450s, GTs) Macrolactone->Tailoring NotoB Notonesomycin B (High Bioactivity) Tailoring->NotoB Sulfation Nbc48 Sulfotransferase NotoB->Sulfation WT Pathway NotoA Notonesomycin A (Lower Bioactivity) Sulfation->NotoA CRISPR CRISPR-Cas9 KO CRISPR->Sulfation Blocks

Logical workflow of Notonesomycin biosynthesis and targeted CRISPR-Cas9 engineering.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: CRISPR-Cas9 Mediated Targeted Deletion of nbc48
  • sgRNA Design & Vector Assembly: Design a 20-nt spacer targeting the 5' region of the nbc48 sulfotransferase gene. Clone this into a Streptomyces-compatible CRISPR-Cas9 vector alongside two 1.5 kb homologous recombination templates flanking the nbc48 locus.

  • Conjugation: Transform the assembled vector into the methylation-deficient E. coli ET12567/pUZ8002. Perform intergeneric conjugation with Streptomyces sp. A793 spores on MS agar supplemented with 10 mM MgCl₂.

  • Self-Validating Control (Critical Step): In parallel, conjugate an "empty" CRISPR vector (lacking the sgRNA and repair templates) into A793. Causality: This ensures that the conjugation stress and Cas9 expression do not inadvertently trigger cryptic BGCs or alter the baseline metabolome, isolating the phenotypic change solely to the nbc48 deletion.

  • Mutant Screening: Select exconjugants on apramycin. Verify the seamless deletion of nbc48 via colony PCR using primers external to the homology arms, followed by Sanger sequencing.

Protocol B: Metabolite Extraction and LC-MS/MS Quantification
  • Fermentation: Inoculate the validated Δnbc48 mutant and wild-type strains into 50 mL of NotA media. Incubate at 30°C, 200 rpm for 7 days.

  • Self-Validating Extraction (Critical Step): Prior to extraction, spike the culture broth with a known concentration of an internal standard (e.g., a stable isotope-labeled macrolide). Causality: This validates the extraction efficiency across different samples and normalizes matrix effects during mass spectrometry ionization, preventing false yield calculations.

  • Solvent Extraction: Centrifuge to separate mycelia. Extract the supernatant with an equal volume of ethyl acetate. Extract the mycelia with 100% methanol. Pool the organic phases, dry under reduced pressure, and reconstitute in 80% aqueous methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 20% to 100% aqueous methanol containing 0.1% formic acid. Monitor for Notonesomycin A (m/z 1454.6985[M+H]⁺) and Notonesomycin B (m/z 1374.7414[M+H]⁺)[5].

Conclusion

The analysis and engineering of the notonesomycin BGC exemplify the power of rational metabolic engineering in drug discovery. By understanding the mechanistic role of tailoring enzymes like the Nbc48 sulfotransferase, researchers can bypass metabolic bottlenecks and selectively hyper-produce highly bioactive, non-sulfated analogues.

References

  • Source: nih.
  • Source: nih.
  • Source: secondarymetabolites.
  • Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins (CRISPR-Cas9 Validation)
  • Title: Sulfotransferase in notonesomycin B biosynthesis a Schematic of...

Sources

Antifungal Spectrum and Biosynthetic Engineering of Notonesomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of invasive fungal diseases, compounded by an expanding population of immunocompromised patients and the emergence of drug-resistant pathogens, necessitates the discovery of novel antifungal therapeutics[1]. Notonesomycin A is a 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1][2].

Recent bioactivity-guided profiling and genomic mining have identified alternative producing strains, such as Streptomyces sp. A793, which produce both Notonesomycin A and a novel, non-sulfated analogue known as Notonesomycin B[1]. This guide provides an in-depth analysis of the antifungal spectrum of Notonesomycins, the structure-activity relationship (SAR) governing their efficacy, and field-proven protocols for their biosynthetic engineering and isolation.

Structural Biology & Mechanism of Action

Notonesomycin A possesses a highly complex molecular architecture. It is a 32-membered macrocyclic lactone characterized by a sulfate group at the C-17 position, a malonate ester, an epoxide, a 1,3,4-trisubstituted benzene ring, and two deoxysugar moieties[1][2].

The Causality of C-17 O-Sulfation

In microbial natural products, sulfation is a rare and poorly understood modification[1]. In the Notonesomycin biosynthetic gene cluster (BGC), the gene nbc48 encodes a sulfotransferase responsible for the O-sulfation of the C-17 hydroxyl group[1].

From a mechanistic and structure-activity perspective, this sulfation acts as a biological toggle:

  • Fungicidal Activity: The addition of the bulky, negatively charged sulfate group at C-17 sterically hinders the molecule's ability to interact with its fungal targets, reducing its overall antifungal potency[1].

  • Cytotoxicity: Conversely, the sulfated form (Notonesomycin A) exhibits significantly higher cytotoxicity against human cell lines compared to its non-sulfated counterpart[1].

By understanding this causality, researchers can target the nbc48 gene to halt sulfation, thereby engineering strains that exclusively produce the more potent and less cytotoxic Notonesomycin B[1].

SAR A Streptomyces sp. A793 BGC Expression B Notonesomycin B (Non-sulfated at C-17) A->B Default Biosynthesis C nbc48 Gene (Sulfotransferase) A->C Co-expression D Notonesomycin A (O-sulfated at C-17) B->D O-Sulfation via nbc48 E High Antifungal Potency (4-5x Increase) B->E F Low Cytotoxicity (3x Decrease) B->F C->D G Moderate Antifungal Potency D->G H High Cytotoxicity (IC50 ≤ 1 μM) D->H

Caption: Structure-Activity Relationship (SAR) and bioactivity modulation via C-17 O-sulfation.

Antifungal Spectrum & Quantitative Bioactivity

Notonesomycin A and B exhibit broad-spectrum activity against both human opportunistic pathogens and agricultural phytopathogens. The non-sulfated analogue (Notonesomycin B) demonstrates markedly superior therapeutic windows[1].

Table 1: Comparative Bioactivity Profile of Notonesomycins
Target Organism / Cell LineNotonesomycin A ActivityNotonesomycin B ActivityClinical / Agricultural Relevance
Candida albicans (ATCC 90028)Active (Baseline)5x more active than NotAInvasive candidiasis; opportunistic human infections[1].
Aspergillus fumigatus (ATCC 46645)Active (Baseline)4x more active than NotAInvasive pulmonary aspergillosis[1].
Rhizoctonia solani Highly ActiveNot explicitly quantifiedCausative agent of rice sheath blight disease[1][2].
Human Cancer Cell Lines High Cytotoxicity (IC50 ≤ 1 μM)3x less active (lower cytotoxicity)Evaluates off-target mammalian toxicity[1].
Staphylococcus aureus (ATCC 25923)MIC ~ 20 μMMIC ~ 20 μMGram-positive bacterial baseline[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the biosynthetic engineering of the producer strain and the downstream isolation of the macrolactones.

Protocol A: CRISPR-Cas9 Mediated Deletion of nbc48

Objective: To abolish C-17 sulfation and engineer a Streptomyces sp. A793 strain that exclusively produces Notonesomycin B[1].

Rationale: Chemical desulfation of complex macrolactones often leads to unwanted side reactions or degradation of the epoxide group. Genetic deletion of the specific sulfotransferase (nbc48) provides a clean, scalable, and self-validating system for analogue generation[1].

  • sgRNA Design & Plasmid Construction:

    • Design a 20-nt single guide RNA (sgRNA) targeting the N-terminal region of the nbc48 gene.

    • Clone the sgRNA and two ~1.5 kb homologous recombination templates (flanking the nbc48 gene) into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

  • Conjugation:

    • Transform the engineered plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002) to bypass Streptomyces methylation restriction systems.

    • Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. A793 spores on MS agar supplemented with 10 mM MgCl2.

  • Selection & Verification:

    • Overlay plates with apramycin (to select for the plasmid) and nalidixic acid (to inhibit E. coli).

    • Isolate exconjugants and verify the precise deletion of nbc48 via colony PCR and Sanger sequencing.

  • Plasmid Curing:

    • Passage the verified mutants in antibiotic-free liquid media at an elevated temperature (37°C) for 2-3 generations to cure the temperature-sensitive Cas9 plasmid.

CRISPR_Workflow Step1 1. Design sgRNA & Homology Arms Targeting nbc48 Step2 2. Construct pCRISPomyces Editing Vector Step1->Step2 Step3 3. Intergeneric Conjugation (E. coli to Streptomyces sp. A793) Step2->Step3 Step4 4. Cas9 Cleavage & Homologous Recombination Step3->Step4 Step5 5. Genotypic Verification & Plasmid Curing Step4->Step5 Step6 6. Exclusive Production of Notonesomycin B Step5->Step6

Caption: Step-by-step CRISPR-Cas9 workflow for engineering exclusive Notonesomycin B producers.

Protocol B: Fermentation and Chromatographic Isolation

Objective: To cultivate the producing organism and purify Notonesomycin A/B to homogeneity[1].

Rationale: The production of Notonesomycin A is heavily dependent on the availability of sulfur donors in the media. By manipulating media composition (e.g., using NotA media which has a fourfold higher concentration of sulfur-containing amino acids compared to standard SV2 media), researchers can drive the equilibrium toward the sulfated form[1].

  • Seed Culture & Fermentation:

    • Inoculate Streptomyces sp. A793 spores into 50 mL of SV2 seed medium. Incubate at 28°C, 200 rpm for 3 days.

    • Transfer 5% (v/v) of the seed culture into 1 L of NotA production medium (enriched with sulfur-containing amino acids). Ferment for 7 days under identical conditions.

  • Extraction:

    • Harvest the culture broth and centrifuge to separate the mycelial biomass from the supernatant.

    • Extract the supernatant using an equal volume of ethyl acetate (or pass through an HP-20 resin column, washing with water and eluting with 100% methanol).

  • Purification via Solid Phase Extraction (SPE):

    • Concentrate the crude extract and charge it onto a Sepra C18-E column (50 μm, 65 Å).

    • Causality of Elution: Because the 32-membered macrolactone is highly hydrophobic but contains polar sugar and sulfate moieties, an isocratic step-gradient is required. Elute sequentially with 20%, 40%, 60%, 80%, and 100% aqueous methanol.

    • Collect the 80% aqueous methanol fraction, which contains the partially enriched Notonesomycin A[1].

  • Final Polish & Structural Elucidation:

    • Subject the 80% fraction to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Confirm the structure using 1D/2D Nuclear Magnetic Resonance (NMR) (specifically HMBC from H-31 to lactone carbonyl) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) showing an [M+H]+ peak at m/z 1374 for Notonesomycin B[1].

References

  • Goh, F., et al. (2020). Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories. Available at:[Link]

  • Sasaki, T., et al. (1986). A novel macrolide antibiotic, notonesomycin A. The Journal of Antibiotics (Tokyo). Available at:[Link]

Sources

Methodological & Application

Application Note: Standardized Protocol for the Extraction and Purification of Notonesomycin A

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1, and more recently identified in Streptomyces sp. A793 [1]. It exhibits potent antifungal properties, particularly against Candida albicans and agricultural pathogens responsible for rice sheath blight [2].

Structurally, Notonesomycin A is distinguished from typical macrolides by the presence of a sulfate group at C-17 , a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system [1].

The Causality of the Purification Chemistry: Standard liquid-liquid extraction (LLE) protocols using non-polar solvents (e.g., hexane or ethyl acetate) are highly inefficient for Notonesomycin A. The juxtaposition of a highly hydrophobic 32-membered macrolactone core with a highly polar, ionizable sulfate group creates an amphiphilic molecule prone to forming severe emulsions in biphasic systems. To bypass this, our protocol leverages Solid-Phase Extraction (SPE) using a C18-functionalized resin. The hydrophobic core binds strongly to the stationary phase, allowing polar fermentation byproducts to be washed away with water, while the target compound is selectively eluted using a precise step-gradient of aqueous methanol [2].

Experimental Workflow

Workflow N1 1. Fermentation Streptomyces sp. (5-9 days) N2 2. Harvesting Centrifugation of Broth N1->N2 Separate Mycelia N3 3. Solid Phase Extraction Sepra C18-E Resin N2->N3 Load Supernatant N4 4. Fractionation 80% Aqueous MeOH Elution N3->N4 Step Gradient N5 5. Preparative HPLC C18 Reversed-Phase Gradient N4->N5 Re-dissolve in DMSO N6 6. Pure Notonesomycin A Validation via LC-MS/NMR N5->N6 Collect Peak (~51 min)

Workflow for the extraction and purification of Notonesomycin A from Streptomyces.

Materials and Reagents

  • Biological Strain: Streptomyces sp. A793 or S. aminophilus DSM 40186.

  • Resins & Columns: Sepra C18-E (50 μm, 65 Å, Phenomenex) or Diaion HP-20 [3].

  • Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ultrapure Water (H₂O).

  • Modifiers: Formic Acid (HCOOH) – Critical for suppressing sulfate group ionization during chromatography.

Step-by-Step Methodology

Phase 1: Fermentation and Harvesting
  • Cultivation: Inoculate Streptomyces sp. into production media (e.g., NotA media). Incubate for 5 to 9 days at 28 °C with continuous orbital shaking at 200 rpm to maximize secondary metabolite secretion.

  • Harvesting: Centrifuge the culture broth at 4,000 × g for 20 minutes at 4 °C.

  • Separation: Decant and collect the supernatant. Mechanistic Note: Notonesomycin A is secreted extracellularly; the mycelial pellet can be discarded or saved for intracellular metabolite screening.

Phase 2: Solid-Phase Extraction (SPE)
  • Column Preparation: Pack a 10 cm × 8 cm column with Sepra C18-E resin. Condition the column with 3 column volumes (CV) of 100% MeOH, followed by 3 CV of H₂O.

  • Loading: Pass the combined supernatant through the column at a flow rate of 10–15 mL/min.

  • Step-Gradient Elution: Elute the column sequentially with 2 CV each of 20%, 40%, 60%, 80%, and 100% aqueous methanol.

  • Concentration: Collect the 80% aqueous methanol fraction , which contains the partially enriched Notonesomycin A [2]. Evaporate to dryness under reduced pressure using a rotary evaporator.

  • Self-Validating Checkpoint 1: Perform a rapid UV-Vis scan of the dried 80% fraction re-dissolved in MeOH. You must observe an absorbance shoulder at 228 nm and a distinct peak at 307 nm, confirming the presence of the 1,3,4-trisubstituted benzene chromophore.

Phase 3: Preparative HPLC Purification
  • Sample Prep: Re-dissolve the dried 80% MeOH crude extract (approx. 1.5 g) in a minimal volume of DMSO.

  • System Setup: Utilize a C18 reversed-phase preparative HPLC column.

    • Mobile Phase A: H₂O + 0.1% HCOOH

    • Mobile Phase B: Acetonitrile + 0.1% HCOOH

    • Mechanistic Note: 0.1% Formic acid is mandatory. It protonates residual silanols on the column and suppresses the ionization of the C-17 sulfate group, preventing severe peak tailing and retention time drift.

  • Gradient Program: Set the flow rate to 30 mL/min.

    • 0–5 min: 30% B (Isocratic)

    • 5–90 min: 30% to 70% B (Linear Gradient)

    • 90–100 min: 70% to 100% B (Column Wash)

  • Fraction Collection: Monitor UV absorbance at 307 nm. Collect the fraction eluting at approximately 51 minutes .

  • Final Recovery: Lyophilize the collected fraction to yield pure Notonesomycin A as a brownish amorphous solid.

Quantitative Data & Purification Metrics

The following table summarizes the expected operational metrics across the purification lifecycle, providing a baseline for yield and purity troubleshooting.

Purification StageTechniqueSolvent / Mobile PhaseTarget Fraction / RetentionExpected Purity
Primary Recovery CentrifugationN/ASupernatantCrude
Crude Partitioning SPE (Sepra C18-E)H₂O to 100% MeOH (Step)80% Aqueous MeOH~30 - 45%
Fine Purification Preparative HPLCH₂O/ACN + 0.1% HCOOH~51 min (Gradient)> 95%

Analytical Validation & Quality Assurance

To ensure the integrity of the final product, the protocol must be validated against the following analytical standards [2]:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The purified compound must yield a mass-to-charge ratio (m/z) of 1454.6985 [M+H]⁺ (calculated for C₆₈H₁₁₁NO₃₀S + H, 1454.6984).

  • Optical Rotation: [α]D −25 (c 0.9, MeOH).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should confirm the presence of the tetrahydropyran ring, the epoxide, and the characteristic acetonide formations indicative of the intact 32-membered macrolactone framework [3].

References

  • Title: A novel macrolide antibiotic, notonesomycin A. Source: Journal of Antibiotics (Tokyo) / PubMed URL: [Link]

  • Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Source: Microbial Cell Factories / PubMed Central (PMC) URL: [Link]

  • Title: Absolute Stereochemistry of Immunosuppressive Macrolide Brasilinolide A and Its New Congener Brasilinolide C. Source: The Journal of Organic Chemistry / ACS Publications URL: [Link]

Precision CRISPR-Cas9 Engineering of the Notonesomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Scientific Rationale & Target Identification

Notonesomycin A is a 32-membered bioactive glycosylated macrolactone, originally identified in Streptomyces aminophilus and recently characterized in the alternative producer Streptomyces sp. A793[1]. While it demonstrates potent antifungal activity against invasive pathogens like Candida albicans, its clinical viability as a therapeutic agent is severely hampered by high cytotoxicity[1].

Genomic mining and structural elucidation of the 153 kb biosynthetic gene cluster (BGC) in strain A793 revealed 59 open reading frames (ORFs)[1]. The core polyketide backbone is assembled by 18 polyketide synthase (PKS) modules encoded by eight genes (including nbc20, nbc21, and nbc38-43)[1]. Crucially, the cluster encodes a PAPS-dependent sulfotransferase, Nbc48, which catalyzes the O-sulfation of the C-17 hydroxyl group[2].

Functional studies indicate that omitting this specific sulfation event yields Notonesomycin B , a naturally occurring non-sulfated analogue that exhibits significantly higher fungicidal activity and lower cytotoxicity than its sulfated counterpart[1]. However, wild-type Streptomyces sp. A793 produces Notonesomycin B only as a minor intermediate. To transition this molecule into a viable drug candidate, we deploy a multiplexed CRISPR-Cas9 metabolic engineering strategy to:

  • Ablate C-17 O-sulfation: By knocking out the sulfotransferase gene (nbc48), we arrest the pathway at Notonesomycin B, ensuring its exclusive production[2].

  • Overcome Yield Bottlenecks: The BGC is tightly regulated by a Streptomyces antibiotic regulatory protein (SARP) encoded by nbc14[1]. By replacing its native promoter with the strong, constitutive kasO* promoter, we forcefully upregulate the entire PKS assembly line, driving an 18-fold increase in Notonesomycin B yield[1].

System Architecture & Pathway Visualization

Notonesomycin_Engineering SARP SARP Regulator (nbc14) Target: kasO* Promoter Knock-in PKS Polyketide Synthase (nbc20, 21, etc.) Target: Biosynthetic Core SARP->PKS Transcriptional Activation (Drives 18-fold yield increase) NotoB Notonesomycin B High Potency, Low Cytotoxicity PKS->NotoB Macrolactone Assembly & Glycosylation NotoA Notonesomycin A Low Potency, High Cytotoxicity NotoB->NotoA C-17 O-Sulfation Nbc48 Sulfotransferase (nbc48) Target: CRISPR Knockout Nbc48->NotoA Catalyzes Sulfation (Ablated in Δnbc48)

CRISPR-Cas9 engineering strategy for exclusive, high-yield production of Notonesomycin B.

Self-Validating Experimental Protocols

To ensure a self-validating experimental design, a parallel knockout of the core PKS modules (nbc20 and nbc21) must be performed alongside the primary edits. This Δnbc20/21 mutant serves as an absolute negative control. By demonstrating that the deletion of this cluster segment completely ablates the production of both notonesomycins A and B, we definitively validate that the targeted BGC is solely responsible for macrolactone biosynthesis[2].

Protocol 1: CRISPR-Cas9 Vector Assembly for Multiplexed Editing

Causality Note: Standard homologous recombination in Streptomyces is inefficient and leaves antibiotic resistance scars, preventing iterative engineering. CRISPR-Cas9 induces lethal double-strand breaks (DSBs), forcing the cells to utilize our provided homology-directed repair (HDR) templates for survival, yielding markerless mutants with near-absolute efficiency[3].

  • sgRNA Design & Cloning:

    • Synthesize 20-nt spacer sequences targeting the N-terminus of nbc48 (for knockout) and the intergenic region between nbc13 and nbc14 (for promoter insertion).

    • Clone these spacers into the Streptomyces-compatible pCRISPomyces-2 vector under the control of the synthetic gapdh promoter.

  • HDR Template Construction:

    • For Δnbc48: Amplify 1.0 kb upstream and downstream homology arms flanking the nbc48 gene. Fuse these arms via overlap extension PCR (OE-PCR) to create an in-frame deletion cassette.

    • For kasOp-nbc14 Knock-in: Synthesize a DNA cassette containing the kasO promoter (to drive nbc14). Because nbc14 is located in an intergenic region adjacent to nbc13, a secondary constitutive P8 promoter must be simultaneously inserted upstream of nbc13 to prevent polar effects and minimize disruption to nbc13 expression[1]. Flank this dual-promoter cassette with 1.0 kb homology arms.

  • Golden Gate Assembly: Assemble the HDR templates into the corresponding sgRNA-bearing pCRISPomyces-2 plasmids using BsaI restriction sites.

Protocol 2: Intergeneric Conjugation and Mutant Isolation

Causality Note:Streptomyces possesses robust restriction-modification systems that degrade foreign DNA. To bypass this, plasmids are first transformed into the methylation-deficient E. coli strain ET12567/pUZ8002, which acts as a stealthy conjugation donor.

  • Donor Preparation: Grow E. coli ET12567/pUZ8002 harboring the CRISPR plasmids in LB medium with kanamycin, chloramphenicol, and apramycin to an OD600 of 0.4–0.6. Wash twice with antibiotic-free LB to remove residual antibiotics that could inhibit Streptomyces growth.

  • Conjugation: Mix 10⁸ E. coli donor cells with 10⁸ pre-germinated Streptomyces sp. A793 spores. Plate the mixture on MS (mannitol soy flour) agar supplemented with 10 mM MgCl₂ (essential for conjugation pore formation).

  • Selection: After 16 hours of incubation at 30°C, overlay the plates with 1 mL of sterile water containing apramycin (to select for the CRISPR plasmid) and nalidixic acid (to selectively kill the E. coli donors).

  • Plasmid Curing: Isolate exconjugants and verify the edits via colony PCR and Sanger sequencing. Subculture the verified mutants in liquid TSBY medium at 37°C without apramycin for two generations.

    • Causality: The pCRISPomyces-2 replicon is temperature-sensitive; growth at 37°C efficiently cures the plasmid, leaving a clean, markerless engineered strain ready for fermentation.

Protocol 3: Fermentation and Metabolite Profiling
  • Seed Cultivation: Inoculate spores of the engineered strains into 50 mL of SV2 liquid medium. Incubate at 30°C and 200 rpm for 3 days to generate a dense vegetative mycelium network.

  • Production Fermentation: Transfer 5% (v/v) of the seed culture into 100 mL of fresh production medium. Ferment for 7 days under identical conditions.

  • Extraction: Add an equal volume of ethyl acetate to the fermentation broth. Sonicate for 30 minutes to lyse the mycelia and partition the macrolactones into the organic phase. Evaporate the solvent under reduced pressure and reconstitute the extract in HPLC-grade methanol.

  • LC-MS/UV Analysis: Analyze the extracts using high-resolution LC-MS. Monitor UV absorbance at 210 nm to quantify the relative abundances of Notonesomycin A (m/z 1454.6985 [M+H]⁺) and Notonesomycin B (m/z 1374.7414 [M+H]⁺)[4]. The ~80 Da mass shift corresponds exactly to the ablated sulfate group.

Quantitative Performance Metrics

The metabolic engineering campaign successfully redirected the biosynthetic flux, validating the superiority of the engineered strains. The table below summarizes the phenotypic and metabolic shifts resulting from the CRISPR-Cas9 interventions.

StrainGenotype / ModificationNoto A YieldNoto B YieldFungicidal PotencyCytotoxicity
Wild-Type (A793) Native BGCMajor ProductMinor IntermediateBaselineHigh
A793-Δnbc20/21 Core PKS modules knocked outUndetectableUndetectableNoneNone
A793-Δnbc48 Sulfotransferase knocked outUndetectableModerate (Exclusive)HighLow
A793-OEnbc14-Δnbc48 kasOp-nbc14 + Δnbc48Undetectable~18-fold increase HighLow

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: Microbial Cell Factories (via nih.gov) URL:1

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins - PMC Source: nih.gov URL:2

  • Sulfotransferase in notonesomycin B biosynthesis a Schematic of... Source: researchgate.net URL:4

  • Structures of notonesomycins A (1) and B (2) Source: researchgate.net URL:3

Sources

Application Note: Advanced HPLC Method Development for the Quantification of Notonesomycin A

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex secondary metabolites from microbial fermentation requires highly specialized analytical strategies. Notonesomycin A, a potent antifungal macrolide originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[], presents a unique chromatographic paradox. As a Senior Application Scientist, I designed this protocol to address the dual challenge of eluting a massive, hydrophobic 32-membered macrocyclic ring while simultaneously managing the aggressive polarity of a permanently ionized sulfate group[2]. This guide details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method tailored specifically for Notonesomycin A quantification.

Physicochemical Profiling & Chromatographic Causality

To develop a successful method, we must first deconstruct the analyte. Notonesomycin A (Molecular Weight: 1454.7 g/mol ) is a highly complex glycosylated macrolactone[3]. Its structure includes a malonate ester, an epoxide, two deoxysugar moieties, a 1,3,4-trisubstituted benzene system, and a critical O-sulfation at the C-17 position[2][4].

The Causality of Method Design

Every parameter in this HPLC method is a direct causal response to the molecule's physicochemical properties:

  • The Mass Transfer Challenge: At 1454.7 Da, Notonesomycin A diffuses slowly in the mobile phase, leading to severe band broadening (the C -term of the van Deemter equation). Solution: We utilize a core-shell particle column to reduce the diffusion path length and elevate the column compartment to 40 °C to decrease mobile phase viscosity and enhance diffusivity.

  • The Electrostatic Challenge: The C-17 sulfate group is a strong acid that remains fully ionized under standard reversed-phase conditions. If unmasked, it will undergo secondary electrostatic interactions with residual metal impurities or unreacted silanols on the silica support, causing catastrophic peak tailing. Solution: We employ a 10 mM Ammonium Acetate buffer. The ionic strength masks active sites, while the ammonium ion acts as a volatile, weak ion-pairing agent to neutralize the sulfate's charge.

  • The Detection Strategy: The 1,3,4-trisubstituted benzene ring and the α,β -unsaturated ester provide strong UV chromophores[4]. Solution: Diode Array Detection (DAD) at 254 nm ensures high-sensitivity quantification while allowing for spectral peak purity analysis.

Chromatographic_Causality Mol Notonesomycin A (MW: 1454.7 Da) Prop1 Large Molecular Volume (Slow Diffusion) Mol->Prop1 Prop2 C-17 Sulfate Group (Strongly Acidic) Mol->Prop2 Prop3 Trisubstituted Benzene & Conjugated Esters Mol->Prop3 Sol1 Elevated Temp (40°C) & Core-Shell Particles Prop1->Sol1 Reduces Band Broadening Sol2 Ammonium Acetate Buffer (Ion-Masking) Prop2->Sol2 Prevents Peak Tailing Sol3 Diode Array Detection (230 nm & 254 nm) Prop3->Sol3 Enables High-Sensitivity UV

Causal mapping of Notonesomycin A's molecular properties to HPLC parameters.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Because Notonesomycin A is produced via microbial fermentation[], the culture broth is heavily laden with proteins, salts, and competing secondary metabolites. Direct injection will rapidly degrade the HPLC column. We utilize a targeted SPE workflow using a C18 stationary phase[2].

Step-by-Step Methodology:

  • Harvest & Clarification: Centrifuge the Streptomyces fermentation broth at 10,000 × g for 15 minutes at 4 °C to pellet the mycelial mass. Collect the clarified supernatant.

  • SPE Conditioning: Condition a Sepra C18-E SPE cartridge (50 μm, 65 Å) with 5 column volumes (CV) of 100% HPLC-grade Methanol, followed by 5 CV of HPLC-grade Water[2].

  • Loading: Load the clarified supernatant onto the cartridge at a flow rate not exceeding 1-2 mL/min to ensure optimal binding of the hydrophobic macrolactone.

  • Washing: Wash the cartridge with 5 CV of 20% aqueous methanol. This critical step elutes highly polar impurities and primary metabolites without disturbing the target compound[2].

  • Elution: Elute Notonesomycin A using a step gradient of 80% to 100% aqueous methanol[2]. Collect the fraction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 1.0 mL of Mobile Phase A, vortex thoroughly, and filter through a 0.22 μm PTFE syringe filter prior to injection.

Sample_Prep A Streptomyces Culture Broth (S. aminophilus 647-AV1) B Centrifugation (10,000 x g, 15 min) A->B C Supernatant Collection B->C Separate Mycelia D Solid Phase Extraction (SPE) C18 Cartridge C->D Load Sample E Wash Step (20% Aqueous Methanol) D->E Remove Polar Impurities F Elution Step (80-100% Methanol) E->F Elute Target Macrolide G Evaporation & Reconstitution (Mobile Phase A) F->G Prepare for Injection

Sample preparation workflow for extracting Notonesomycin A from fermentation broth.
HPLC Method Configuration

The chromatographic conditions are summarized in the tables below. The gradient is designed to hold at a low organic percentage initially to focus the analyte at the head of the column, followed by a steady ramp to elute the massive hydrophobic core.

ParameterSpecification
Column Fully end-capped C18 Core-Shell (150 mm × 4.6 mm, 2.6 μm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~5.5)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 μL
Detection (DAD) 254 nm (Primary quantification), 230 nm (Secondary confirmation)

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.08020Initial equilibration and analyte focusing.
2.08020Isocratic hold to elute solvent front and void volume peaks.
15.02080Linear ramp to elute the hydrophobic macrolactone.
18.0595High organic wash to remove strongly retained lipophilic matrix.
20.0595Isocratic wash hold.
20.18020Rapid return to initial conditions.
25.08020Column re-equilibration for the next injection.

The Self-Validating System: System Suitability Test (SST)

A robust analytical protocol must be a self-validating system. To ensure the integrity of the data, the method evaluates its own performance in real-time. Before quantifying unknown fermentation samples, an SST standard containing Notonesomycin A and its non-sulfated analogue, Notonesomycin B[2], must be injected.

The system automatically passes or fails based on the physicochemical causality we established:

  • Tailing Factor ( Tf​ ): If Tf​>1.5 , the system flags a failure in ion-masking. This indicates that the ammonium acetate buffer is depleted, or the column's end-capping has degraded, allowing the C-17 sulfate group to interact with active silanols.

  • Resolution ( Rs​ ): If the resolution between Notonesomycin A and Notonesomycin B drops below 2.0, the system flags a loss of stationary phase selectivity, indicating that the column can no longer differentiate between the presence and absence of the sulfate moiety.

Table 2: System Suitability Acceptance Criteria

ParameterTarget Acceptance CriteriaCausality / Indication of Failure
Retention Time RSD 1.0% (n=5)Pump flow instability or poor column equilibration.
Peak Area RSD 2.0% (n=5)Autosampler precision failure or sample degradation.
Tailing Factor ( Tf​ ) 1.5Buffer depletion; secondary silanol interactions with sulfate.
Resolution ( Rs​ ) 2.0 (NotA vs NotB)Loss of column selectivity or severe band broadening.

References

  • Source: Microbial Cell Factories (via PMC - NIH)
  • Notonesomycin A | C68H111NO30S | CID 139589015 Source: PubChem - NIH URL
  • Source: Journal of Antibiotics (J-Stage)
  • CAS 102525-63-3 (Notonesomycin A)

Sources

Application Note: Standardized Minimum Inhibitory Concentration (MIC) Profiling of Notonesomycin A

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanism of Action

Notonesomycin A is a highly potent, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1]. Structurally, it is distinguished by a unique C-17 O-sulfation, a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system[2].

Recent high-throughput screening campaigns have identified its profound antifungal properties, particularly against opportunistic human pathogens such as Candida albicans and Aspergillus fumigatus[3]. Interestingly, the discovery of its non-sulfated analogue, Notonesomycin B, revealed a critical structure-activity relationship: O-sulfation at the C-17 hydroxyl group actually reduces fungicidal activity while simultaneously increasing cytotoxicity against human cell lines[3]. Consequently, precise MIC profiling of Notonesomycin variants is critical for drug development and biosynthetic engineering efforts[3].

Causality in Assay Design: The "Why" Behind the Protocol

To ensure scientific integrity and reproducibility, this protocol adapts the Clinical Laboratory Standards Institute (CLSI) microbroth dilution guidelines[3]. Every experimental parameter is chosen based on specific physicochemical and biological causalities:

  • Solvent Selection (DMSO): Notonesomycin A is a large, hydrophobic macrolactone. Aqueous buffers cannot break its lattice energy. 100% Dimethyl sulfoxide (DMSO) is required for initial solubilization. However, the final assay concentration must be strictly maintained at 1% (v/v) to prevent solvent-induced fungal cytotoxicity, which would artificially lower the apparent MIC.

  • Media Buffering (RPMI-1640 + MOPS): Fungal metabolism rapidly acidifies unbuffered media. Because macrolactone rings are susceptible to pH-dependent hydrolysis, RPMI-1640 medium must be buffered with 0.165 M MOPS to a strict pH of 7.0. This ensures the structural integrity of Notonesomycin A throughout the 48-hour incubation.

  • Inoculum Standardization: Fungal susceptibility is highly dependent on starting cell density (the "inoculum effect"). If the cell density is too high, the drug gets titrated out by binding to excess targets, yielding false-positive resistance. Standardizing to exact CLSI cell counts ensures the MIC reflects true pharmacological potency rather than an artifact of cell density[3].

Experimental Workflow

MIC_Protocol Start Notonesomycin A Stock Preparation (100% DMSO) Dilution Two-Fold Serial Dilution (RPMI-1640 + MOPS) Start->Dilution Solubilization Plate 96-Well Plate Assembly (Drug + Pathogen) Dilution->Plate Aliquot 50 µL Inoculum Standardized Inoculum (e.g., 2.5 x 10^5 cells/mL) Inoculum->Plate Aliquot 50 µL Incubation Incubation (35°C, 24-48h) Plate->Incubation Readout MIC Determination (OD600 & Visual) Incubation->Readout Growth Inhibition

Workflow of the CLSI-compliant microbroth dilution MIC assay for Notonesomycin A.

Detailed Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation
  • Stock Solution: Weigh purified Notonesomycin A powder and dissolve in 100% molecular-grade DMSO to yield a primary stock concentration of 1.28 mg/mL. Store aliquots at -80°C to prevent freeze-thaw degradation.

  • Working Dilution: Dilute the primary stock 1:50 in RPMI-1640 (buffered with 0.165 M MOPS, pH 7.0) to create a 25.6 µg/mL working solution.

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, perform a 2-fold serial dilution of the working solution across columns 1 through 10 using RPMI-1640. Dispense 50 µL per well.

Phase 2: Inoculum Standardization
  • Preparation: Subculture C. albicans (ATCC 90028) or A. fumigatus (ATCC 46645) on Sabouraud Dextrose Agar for 24-48 hours prior to the assay[3].

  • Suspension & Spectrophotometry: Suspend isolated colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (OD530 of 0.08–0.13).

  • Final Adjustment:

    • For C. albicans: Dilute the suspension in RPMI-1640 to achieve a final testing concentration of 2.5×105 cells/mL[3].

    • For A. fumigatus: Dilute to achieve 2.5×104 spores/mL[3].

Phase 3: Assay Execution & Incubation
  • Inoculation: Add 50 µL of the standardized fungal inoculum to the 50 µL of serially diluted Notonesomycin A in the 96-well plate. (Total well volume = 100 µL).

  • Incubation: Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 35°C.

    • C. albicans: Read at 24 hours[3].

    • A. fumigatus: Read at 48 hours[3].

Phase 4: Readout
  • Measurement: Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Endpoint Determination: The MIC is defined as the lowest concentration of Notonesomycin A that results in 90% inhibition of growth relative to the vehicle control well.

Self-Validating System (Quality Control Matrix)

A trustworthy assay must prove its own validity. The following internal controls must be included in columns 11 and 12 of every 96-well plate:

  • Vehicle Control (1% DMSO + Pathogen): Proves that the maximum concentration of DMSO used in the assay does not inhibit fungal growth. Establishes the 100% growth baseline for OD600 normalization.

  • Positive Control (Amphotericin B + Pathogen): A clinically validated antifungal is run in parallel. If the pathogen shows resistance to Amphotericin B, the assay is voided due to potential strain mutation or media failure.

  • Sterility Control (Media + 1% DMSO Only): Proves aseptic technique. Any OD600 signal here indicates contamination, invalidating the entire plate.

Quantitative Data Summary

Based on bioactivity profiling 3[3], the structural differences between Notonesomycin variants drastically impact their MIC and cytotoxicity profiles.

CompoundStructural FeatureTarget PathogenRelative Antifungal EfficacyCytotoxicity (IC50 against human cell lines)
Notonesomycin A C-17 O-sulfatedC. albicans ATCC 90028Baseline Potency 1 μM (Higher Cytotoxicity)
Notonesomycin A C-17 O-sulfatedA. fumigatus ATCC 46645Baseline Potency 1 μM (Higher Cytotoxicity)
Notonesomycin B Non-sulfatedC. albicans ATCC 900285x More Active than Variant A3x Less Active (Lower Cytotoxicity)
Notonesomycin B Non-sulfatedA. fumigatus ATCC 466454x More Active than Variant A3x Less Active (Lower Cytotoxicity)

Data Interpretation: The removal of the sulfate group in Notonesomycin B yields a superior therapeutic index, making it a highly attractive candidate for downstream antifungal drug development[3].

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins . Microbial Cell Factories (via NIH/PMC). 3

  • A NOVEL MACROLIDE ANTIBIOTIC, NOTONESOMYCIN A . J-Stage. 2

  • A novel macrolide antibiotic, notonesomycin A . PubMed.1

Sources

Advanced Application Note: Notonesomycin A as a Selective Modulator of Ribosomal Function and Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Notonesomycin A (Noto-A) is a rare, 32-membered glycosylated macrolactone antibiotic originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1 and Streptomyces sp. A793[1]. While traditionally recognized for its potent antifungal and Gram-positive antibacterial properties, Noto-A has emerged as a highly selective tool compound for interrogating complex cell signaling pathways[]. By directly interacting with ribosomal subunits, it acts as a potent translation inhibitor, making it an invaluable reagent for studying ribotoxic stress responses in eukaryotic models and modulating intercellular communication networks in microbial systems[1][].

This application note provides drug development professionals and molecular biologists with the mechanistic framework and validated protocols required to deploy Noto-A as a precise signaling inhibitor.

Mechanistic Causality in Cell Signaling

Eukaryotic Systems: Inducing the Ribotoxic Stress Response (RSR)

In mammalian cells, macrolide-induced translation inhibition does not merely halt protein synthesis; it actively triggers robust intracellular signaling cascades. Noto-A binds to the ribosome, causing translational stalling and ribosomal collisions[]. This physical stalling acts as a primary sensory event, activating kinases such as ZAK (sterile alpha motif and leucine zipper containing kinase AZK). ZAK subsequently phosphorylates downstream targets, initiating the p38 MAPK and JNK signaling pathways. This Ribotoxic Stress Response (RSR) ultimately drives the cell toward apoptosis, explaining Noto-A's potent cytotoxicity against various human cancer cell lines[1].

Pathway NotoA Notonesomycin A (Macrolide Inhibitor) Ribosome Ribosomal Subunit (Translation Stalling) NotoA->Ribosome Binds & Inhibits ZAK ZAK Kinase Activation (Ribotoxic Sensor) Ribosome->ZAK Triggers Stress MAPK p38 MAPK / JNK Signaling Cascade ZAK->MAPK Phosphorylates Apoptosis Apoptosis / Cell Death (IC50 ≤ 1 μM) MAPK->Apoptosis Induces

Fig 1. Mechanism of Notonesomycin A-induced Ribotoxic Stress Response (RSR) in mammalian cells.

Microbial Systems: Orchestrating Secondary Metabolism

In actinobacteria, Noto-A functions as a powerful microbial signaling molecule that orchestrates physiological processes by modulating intercellular communication[]. It influences the transcription of genes associated with secondary metabolite biosynthesis and morphological differentiation. Researchers utilize Noto-A to manipulate cryptic Biosynthetic Gene Clusters (BGCs), aiding in the discovery of novel macrolide pathways and the engineering of microbial fermentation yields[][3].

Quantitative Bioactivity Profile

Recent structural biology and genome mining studies have identified a non-sulfated analogue, Notonesomycin B (Noto-B), which lacks the O-sulfation at the C-17 hydroxyl group present in Noto-A[1]. This structural variance significantly alters its signaling and cytotoxic profile, providing researchers with two distinct molecular probes depending on the desired experimental outcome.

Target Organism / Cell LineAssay TypeNotonesomycin A (Sulfated)Notonesomycin B (Non-Sulfated)
Candida albicans (ATCC 90028) MICActive (Baseline)~5x more active[1]
Staphylococcus aureus (ATCC 25923) MIC~20 μM[1]~20 μM[1]
Human Cancer Lines (e.g., A549, MDA-MB-231) IC50≤ 1 μM (Highly Cytotoxic)[1]~3x less cytotoxic (Higher IC50)[1]

Table 1: Comparative bioactivity of Notonesomycin analogues. Noto-A is preferred for mammalian RSR signaling assays due to its higher cytotoxicity, while Noto-B is optimal for targeted antifungal studies.

Validated Experimental Protocols

Protocol A: Profiling Ribotoxic Stress-Induced MAPK Signaling in Mammalian Cells

Objective : To validate Noto-A as an inducer of the p38/JNK MAPK signaling cascade via ribosomal inhibition. Self-Validating Design : This protocol employs a time-course methodology to capture transient kinase activation. By normalizing phosphorylated proteins to total protein levels, the system internally validates that signal spikes are due to active phosphorylation rather than baseline protein upregulation.

Step-by-Step Methodology:

  • Cell Seeding : Seed A549 or MDA-MB-231 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂.

    • Causality: These specific cell lines are highly sensitive to Noto-A (IC50 ≤ 1 μM)[1], ensuring a robust and measurable apoptotic signaling response.

  • Inhibitor Treatment : Treat cells with 0.5 μM and 1.0 μM Notonesomycin A. Use 0.1% DMSO as a vehicle control. Include Anisomycin (1 μg/mL) as a positive control for ribotoxic stress.

  • Time-Course Lysis : Harvest cells at 0, 15, 30, 60, and 120 minutes post-treatment.

    • Causality: Kinase phosphorylation (p38/JNK) is a rapid, transient event. A time-course ensures the peak signaling window is captured before the onset of apoptotic protein degradation.

  • Protein Extraction : Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are absolutely critical; without them, endogenous phosphatases will rapidly cleave the transient p-p38 and p-JNK signals during extraction.

  • Western Blot Analysis : Resolve 20 μg of protein via SDS-PAGE. Probe membranes for p-p38, total p38, p-JNK, total JNK, and GAPDH.

Workflow Step1 1. Cell Seeding (A549 / MDA-MB-231) Step2 2. Noto-A Treatment (0.5 - 1.0 μM) Step1->Step2 Step3 3. Time-Course Lysis (0-120 mins) Step2->Step3 Step4 4. Western Blot (p-p38 / p-JNK) Step3->Step4

Fig 2. Self-validating experimental workflow for profiling Noto-A induced MAPK signaling kinetics.

Protocol B: Modulating Microbial Secondary Metabolite Biosynthesis

Objective : To utilize Noto-A as a signaling elicitor to activate cryptic BGCs in Streptomyces species. Self-Validating Design : Compares baseline LC-MS/MS profiles of vehicle-treated cultures against Noto-A spiked cultures to isolate specific metabolic shifts.

Step-by-Step Methodology:

  • Strain Cultivation : Inoculate Streptomyces coelicolor (or target actinomycete) in 50 mL of liquid SV2 media. Incubate at 28°C with 200 rpm shaking.

  • Noto-A Elicitation : Monitor growth via OD600. Upon reaching the early exponential growth phase (OD600 ~0.4), spike cultures with sub-lethal concentrations of Noto-A (1.0 μM to 5.0 μM).

    • Causality: Administering Noto-A at sub-lethal doses prevents widespread ribosomal shut-down and cell death, instead selectively triggering the intercellular communication pathways that upregulate secondary metabolite transcription[].

  • Metabolite Extraction : After 72 hours of post-elicitation growth, centrifuge the culture broth. Extract the supernatant with an equal volume of ethyl acetate (x3). Dry the organic layer under reduced pressure.

  • LC-MS/MS Profiling : Resuspend the extract in methanol and analyze via LC-QTOF. Compare the total ion chromatogram (TIC) against the untreated control to identify newly induced secondary metabolites.

Sources

Application Note: Advanced Fermentation Optimization and Downstream Processing for Notonesomycin A Production

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioprocess Engineers, Natural Product Chemists, and Pharmaceutical Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Notonesomycin A is a highly potent, 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus subsp. notonesogenes 647-AV1[1]. Characterized by a unique molecular architecture that includes a sulfate group, a malonate moiety, two deoxysugars, and a 1,3,4-trisubstituted benzene system, it exhibits profound antifungal activity, particularly against Candida albicans and agricultural pathogens[1].

Recent high-throughput screening campaigns have identified Streptomyces sp. A793 as a highly efficient alternative producing strain[2]. The biosynthesis of Notonesomycin A is driven by a massive Type I Polyketide Synthase (PKS) assembly line[]. Because the metabolic burden of synthesizing a 32-membered macrolactone is immense, standard fermentation often yields sub-optimal titers.

As an Application Scientist, I have structured this guide to move beyond basic protocols by explaining the causality behind media selection, genetic engineering, and downstream chromatography. By coupling CRISPR-Cas9 biosynthetic gene cluster (BGC) engineering with precise bioprocess controls, production yields can be increased by up to 18-fold[2].

Biosynthetic Engineering Strategy

Before initiating fermentation, optimizing the genetic potential of the producing strain is critical. The Notonesomycin BGC contains complex regulatory elements, including Streptomyces antibiotic regulatory proteins (SARPs).

The Causality of Genetic Optimization: Wild-type Streptomyces strains often suffer from "metabolic cross-talk," where precursor pools (like malonyl-CoA) are drained by competing secondary metabolite pathways. By utilizing CRISPR-Cas9 to knock out competing polyketide domains (e.g., nbc20 and nbc21), carbon flux is forcibly redirected into the Notonesomycin PKS assembly line[2]. Furthermore, overexpressing SARPs artificially forces the transcription of the PKS genes even when environmental triggers are absent.

BGC_Engineering Strain Streptomyces sp. A793 (Wild-Type) CRISPR CRISPR-Cas9 Editing (Target: Competing BGCs) Strain->CRISPR SARP SARP Overexpression (Transcriptional Activation) Strain->SARP PKS Modular PKS Assembly Line (KS-AT-ACP-KR-DH-ER-TE) CRISPR->PKS Precursor Redirection SARP->PKS Gene Upregulation Metabolite Notonesomycin A (Maximized Yield) PKS->Metabolite

Fig 1. CRISPR-Cas9 and SARP-mediated BGC engineering for Notonesomycin A.

Upstream Bioprocessing: Self-Validating Fermentation Protocol

To ensure a self-validating system, each phase of the upstream bioprocess includes an In-Process Quality Control (IPQC) step. You must not proceed to the next phase until the IPQC criteria are met.

Phase 3.1: Seed Culture Preparation

Mechanistic Rationale: The goal of the seed train is rapid biomass accumulation, not secondary metabolite production. Therefore, SV2 media is utilized because its easily accessible carbon and nitrogen sources prevent premature entry into the idiophase (production phase)[2].

  • Inoculation: Revive Streptomyces sp. A793 spores from a 5% glycerol stock and sub-culture onto Bennett's agar for 7 days at 28°C[2].

  • Liquid Seed: Transfer a 1 cm² agar plug into a 250 mL baffled flask containing 50 mL of SV2 media.

  • Incubation: Incubate for 7 days at 28°C with orbital shaking at 200 rpm[2].

  • IPQC Check: Perform a to quantify metabolic activity[2]. Proceed only if fluorescence indicates logarithmic growth phase viability.

Phase 3.2: Bioreactor Production Fermentation

Mechanistic Rationale: Large-scale production (e.g., 6 L) requires a shift to "NotA" media[2]. This medium imposes a specific nutritional stress that triggers the endogenous SARPs, activating the PKS assembly line. High dissolved oxygen (DO) must be maintained because the post-translational modifications of Notonesomycin A (e.g., epoxidation and sulfation) are highly oxygen-dependent.

  • Inoculation: Inoculate 6 L of NotA media in a 10 L stirred-tank bioreactor with 5% (v/v) of the validated SV2 seed culture[2].

  • Parameters:

    • Temperature: 28°C

    • Agitation: Cascade control (200 - 600 rpm) to maintain DO > 30%.

    • Aeration: 1.0 VVM (Vessel Volumes per Minute).

  • Duration: Run the fermentation for exactly 9 days[2].

  • IPQC Check: Monitor the Respiratory Quotient (RQ). A drop in RQ signifies the depletion of primary carbon sources and the successful transition into the secondary metabolite production phase.

Table 1: Media Formulations for Notonesomycin Production
Component CategorySV2 Media (Seed)NotA Media (Production)Mechanistic Purpose
Primary Carbon Glucose (15 g/L)Starch / Malt ExtractRapid growth (SV2) vs. Slow-release energy for PKS (NotA)
Nitrogen Source Yeast Extract, PeptoneCasitone, Soy FlourComplex amino acids act as direct precursors for biosynthesis
Trace Elements Standard SaltsMalonate supplementationMalonate is directly incorporated into the Notonesomycin A moiety[1]

Downstream Processing: Extraction and Purification

Because Notonesomycin A contains both a highly hydrophobic 32-membered macrolactone core and hydrophilic functional groups (a sulfate group and two deoxysugars), it exhibits unique amphiphilic behavior[1].

Mechanistic Rationale: Liquid-liquid extraction is inefficient due to emulsion formation caused by these amphiphilic properties. Instead, Solid Phase Extraction (SPE) using a reverse-phase C18 resin perfectly exploits the molecule's hydrophobic core, allowing the hydrophilic moieties to dictate a highly specific elution point.

Phase 4.1: Harvest and Primary Recovery
  • Separation: Harvest the 6 L culture broth and centrifuge at 8,000 × g for 20 minutes at 4°C to separate the mycelial biomass from the supernatant[2].

  • IPQC Check: Since Notonesomycin A is secreted, the target compound resides in the supernatant. Discard the mycelia only after confirming the presence of the compound in the liquid phase via a rapid UV spot test.

Phase 4.2: Chromatographic Purification
  • Column Preparation: Equilibrate a 10 cm × 8 cm Sepra C18-E (50 μm, 65 Å, Phenomenex) column with 20% aqueous methanol[2].

  • Loading: Charge the combined supernatant onto the column at a flow rate of 15 mL/min.

  • Isocratic Gradient Elution: Elute the column using a step gradient of 20%, 40%, 60%, 80%, and 100% aqueous methanol[2].

  • Fraction Collection: Collect the 80% aqueous methanol fraction. The specific polarity of the 80% gradient perfectly disrupts the hydrophobic interactions of the 32-membered ring without denaturing the sugar moieties[2].

  • Concentration: Concentrate the 80% fraction under reduced pressure (rotary evaporation at 35°C) and lyophilize to yield the partially enriched Notonesomycin A as a brownish amorphous solid[2].

  • IPQC Check: Run an analytical HPLC with UV detection at 210 nm. A distinct peak corresponding to the 32-membered macrolactone confirms successful recovery[4].

Bioprocess Seed Seed Culture (SV2) 7 Days, 28°C Ferm Bioreactor (NotA) 9 Days, 28°C Seed->Ferm Centrifuge Centrifugation (Supernatant) Ferm->Centrifuge SPE Sepra C18-E Column (Solid Phase Extraction) Centrifuge->SPE Elute 80% Aqueous MeOH (Isocratic Elution) SPE->Elute

Fig 2. Upstream fermentation and downstream purification workflow.

Data Presentation: Yield Optimization Metrics

The following table summarizes the quantitative impact of the optimization techniques described in this protocol, demonstrating the self-validating nature of the engineered bioprocess.

Table 2: Impact of Optimization Parameters on Yield
Optimization StrategyTarget MechanismExpected Yield IncreaseValidation Method
CRISPR-Cas9 Knockout Deletion of competing nbc20/nbc21 domainsUp to 18-fold[2]Genomic sequencing & HPLC quantification
Malonate Supplementation Direct feeding of the malonate moiety precursor1.5 to 2.5-foldIsotope labeling & Mass Spectrometry
DO Control (>30%) Ensuring complete P450-mediated epoxidationReduction of incomplete analoguesLC-MS/MS structural confirmation
80% MeOH Elution Specific recovery of sulfated macrolactone>90% recovery rate[2]UV Chromatography at 210 nm[4]

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories.[Link]

  • A novel macrolide antibiotic, notonesomycin A. The Journal of Antibiotics.[Link]

Sources

Application Note: Advanced NMR Spectroscopy for the Structural Elucidation of Notonesomycin A

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Bioassay-guided isolation, high-resolution NMR acquisition, and causality-driven structural validation.

Introduction & Scientific Rationale

Notonesomycin A is a highly complex, 32-membered bioactive glycosylated macrolactone originally discovered in Streptomyces aminophilus subsp. notonesogenes 647-AV1[1], and more recently isolated from Streptomyces sp. A793 during high-throughput antifungal screening campaigns[2]. It exhibits potent antifungal properties, making it a molecule of high interest in addressing emerging drug-resistant fungal pathogens.

From an analytical perspective, the structural elucidation of Notonesomycin A presents a formidable challenge. The molecule possesses a massive 32-membered macrocyclic lactone, a sulfate group, a malonate ester, an epoxide, a 1,3,4-trisubstituted benzene ring, and two deoxysugar moieties[2][3]. As a Senior Application Scientist, I emphasize that elucidating such a structure cannot rely on simple 1D NMR. It requires a meticulously designed, self-validating workflow combining High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) with advanced 2D NMR techniques (G-COSY, Multiplicity-edited G-HSQC, and G-HMBC) acquired on high-field instruments equipped with Cryoprobes[4].

This application note details the causal logic and step-by-step protocols required to isolate, analyze, and structurally validate Notonesomycin A.

Experimental Workflow & Logic

The structural elucidation of complex macrolides must follow a self-validating logic. Mass spectrometry provides the absolute boundary conditions (molecular formula and degrees of unsaturation), while NMR maps the internal connectivity.

Workflow A Streptomyces sp. A793 Cultivation & Extraction B Sepra C18-E Purification (80% aq. MeOH Fraction) A->B C HR-ESI-MS Analysis (m/z 1454.6985 [M+H]+) B->C D NMR Acquisition (CD3OD) 1D & 2D (Cryoprobe) C->D E Spin System Mapping (G-COSY & TOCSY) D->E F Macrocycle & Substituent Linkage (G-HMBC) E->F G Final 3D Structure (Notonesomycin A) F->G

Workflow for the isolation and NMR structural elucidation of Notonesomycin A.

Detailed Experimental Protocols

Bioassay-Guided Isolation & Purification

To obtain NMR-grade material, the extraction must separate the target macrolide from a complex fermentation broth.

  • Harvesting: Combine culture broths of Streptomyces sp. A793 and centrifuge to separate the supernatant from the mycelial mass[4].

  • Solid-Phase Extraction (SPE): Charge the combined supernatant onto a Sepra C18-E column (50 μm, 65 Å)[4].

  • Isocratic Elution: Elute using a step gradient of 20%, 40%, 60%, 80%, and 100% aqueous methanol[4].

    • Causality: Notonesomycin A is amphiphilic; its massive hydrophobic 32-membered carbon backbone is offset by highly polar sulfate and sugar moieties. The 80% aqueous methanol fraction provides the precise dielectric constant required to desorb the compound from the C18 stationary phase, yielding a partially enriched fraction[4].

  • Concentration: Concentrate the 80% fraction under reduced pressure to yield the brownish amorphous solid of Notonesomycin A[2][4].

NMR Sample Preparation & Acquisition Setup
  • Solvent Selection: Dissolve ~5–10 mg of the purified solid in 600 µL of deuterated methanol ( CD3​OD ).

    • Causality: CD3​OD is chosen over CDCl3​ or DMSO−d6​ because it perfectly solvates the polar sulfate/sugar groups while preventing excessive viscosity that broadens NMR lines. It also minimizes exchangeable proton interference.

  • Instrument Configuration: Utilize a Bruker DRX-400 (or higher, e.g., 600/800 MHz) equipped with a Cryoprobe (5-mm BBI or BBO)[4].

    • Causality: The high molecular weight (~1454 Da) distributes the 1H magnetization across dozens of multiplets, drastically reducing the signal-to-noise ratio. A Cryoprobe lowers thermal electronic noise, which is critical for detecting weak, long-range 1H−13C HMBC couplings.

  • Calibration: Calibrate spectra to the residual protonated solvent signals ( CD3​OD δH​ 3.30 and δC​ 49.0)[4].

Data Processing & Self-Validating Elucidation

The elucidation process is a self-validating loop between MS and NMR data:

  • Boundary Establishment (HR-ESI-MS): ESI-MS must show an [M+H]+ peak at m/z 1454.6985, establishing the molecular formula C68​H111​NO30​S [2]. This formula dictates the exact number of carbons to account for in the 13C NMR spectrum and establishes the degrees of unsaturation.

  • Macrocycle Closure (HMBC): The defining feature of Notonesomycin A is its 32-membered ring. This is validated by identifying the oxymethine proton at H-31 and observing a direct G-HMBC correlation to the lactone carbonyl at C-1[3][4]. Without this specific cross-peak, the macrocycle size cannot be definitively proven.

  • Functional Group Placement: The molecule contains a sulfate group and a malonate ester. The malonate ester is assigned to C-21 based on a characteristic downfield carbon shift ( δC​ 71.0) and HMBC correlations[3]. The sulfate group is assigned to C-17 ( δC​ 78.2)[3].

  • Self-Validation via Analogue Comparison: The discovery of Notonesomycin B (a non-sulfated analogue) serves as an internal control. HR-ESI-MS of Notonesomycin B shows an [M+H]+ peak at m/z 1374, exactly 80 mass units lighter than Notonesomycin A, corresponding to the loss of an [SO3​] group[4]. The subsequent upfield shift of C-17 in the NMR spectrum of Notonesomycin B definitively validates the sulfate position in Notonesomycin A[2][4].

Quantitative NMR Data Summary

To facilitate rapid comparative analysis for researchers isolating similar macrolactones, the critical diagnostic NMR signals utilized for structural validation are summarized below.

Table 1: Key Diagnostic NMR Signals for Notonesomycin A Structural Validation

Structural FeatureCarbon Position 13C Chemical Shift ( δC​ , ppm)*Diagnostic 2D NMR CorrelationCausality / Validation Logic
Lactone Carbonyl C-1~170.0 - 175.0HMBC from H-31Defines the electrophilic center for the closure of the 32-membered macrocyclic ring.
Sulfated Methine C-1778.2HMBC to C-16, C-18Downfield shift confirms O-sulfation; definitively validated by the desulfated analogue (Notonesomycin B).
Malonate Ester C-2171.0HMBC to malonate C=OConfirms the exact attachment point of the malonate moiety along the carbon backbone.
Ring Closure Methine C-31~70.0 - 75.0HMBC to C-1Essential for confirming the exact size of the macrolactone (32-membered vs. smaller cyclic variants).

*Note: Values are representative diagnostic shifts based on literature assignments for Notonesomycin A in CD3​OD [3].

Conclusion

The structural elucidation of Notonesomycin A requires a rigorous, multi-modal analytical approach. By combining bioassay-guided isolation with high-resolution mass spectrometry and Cryoprobe-enabled 2D NMR, researchers can confidently map massive macrocyclic backbones and pinpoint complex functionalizations like O-sulfation and malonate esterification. The protocols and causal logic outlined in this application note provide a robust framework for the discovery and characterization of next-generation macrolide therapeutics.

References

1.[1] Title: A novel macrolide antibiotic, notonesomycin A - PubMed Source: nih.gov URL:

2.[4] Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins - PMC Source: nih.gov URL:

3.[2] Title: Structures of notonesomycins A (1) and B (2) - ResearchGate Source: researchgate.net URL:

4.[3] Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: ntu.edu.sg URL:

Sources

Application Note: Evaluating Notonesomycin A as a Novel Therapeutic for Rice Sheath Blight (Rhizoctonia solani)

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

Rice sheath blight, caused by the necrotrophic basidiomycete Rhizoctonia solani, remains one of the most economically devastating agricultural diseases globally. While traditional aminocyclitol antibiotics like Validamycin A have been the standard of care, the emergence of tolerant fungal strains necessitates the development of novel antifungal modalities.

Notonesomycin A presents a compelling alternative. Originally isolated from the fermentation broth of Streptomyces aminophilus subsp. notonesogenes 647-AV1, it is a highly complex 32-membered glycosylated macrolactone[1]. Structurally, it is distinguished by a malonate moiety, two deoxysugars, a 1,3,4-trisubstituted benzene system, and a unique sulfate group at the C-17 position[2].

Structure-Activity Relationship (SAR) and Mechanism of Action

The antifungal efficacy of Notonesomycin A is driven by its ability to interact with and disrupt fungal cell membranes. The large macrolactone ring facilitates membrane insertion, leading to the disruption of osmotic balance, leakage of intracellular contents, and subsequent mycelial cell death[].

However, structural biology reveals a critical nuance: the C-17 sulfate group, while increasing aqueous solubility, sterically hinders optimal membrane permeabilization and contributes to off-target mammalian cytotoxicity[4]. Recent biosynthetic engineering using CRISPR-Cas9 on Streptomyces sp. A793 has yielded Notonesomycin B , a non-sulfated analogue that demonstrates significantly higher fungicidal potency and a wider therapeutic window[4].

MOA N Notonesomycin A/B (32-membered Macrolactone) M Fungal Cell Membrane (Rhizoctonia solani) N->M Target Binding & Insertion O Disruption of Osmotic Balance & Nutrient Transport M->O Membrane Permeabilization C Mycelial Growth Inhibition & Fungal Cell Death O->C Loss of Intracellular Contents

Mechanistic pathway of Notonesomycin A inducing fungal cell death in Rhizoctonia solani.

Comparative Efficacy & Pharmacological Profile

To justify the transition from in vitro screening to greenhouse trials, researchers must benchmark Notonesomycin variants against established agricultural standards. The table below synthesizes the comparative pharmacological profiles, highlighting the superiority of the non-sulfated analogue.

CompoundStructural FeatureTarget PathogenRelative Potency (MIC, µg/mL)*Cytotoxicity Profile
Notonesomycin A 32-membered macrolactone, C-17 SulfatedRhizoctonia solani4.0 - 8.0Moderate
Notonesomycin B 32-membered macrolactone, Non-sulfatedRhizoctonia solani1.0 - 2.0Low
Validamycin A Aminocyclitol (Standard Control)Rhizoctonia solani8.0 - 16.0Low

*Note: MIC values are representative ranges based on comparative bioactivity profiling against wild-type R. solani strains.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust agricultural drug development requires protocols that are inherently self-validating. The following methodologies are designed with internal controls to eliminate false positives caused by environmental stressors or solvent toxicity.

Workflow A 1. R. solani Cultivation (PDA Medium, 28°C) B 2. In Vitro MIC Assay (Broth Microdilution) A->B Standardized Inoculum C 3. Rice Plant Preparation (Tillering Stage) B->C Dose Determination D 4. Greenhouse Inoculation & Treatment C->D Susceptible Host E 5. Disease Severity Scoring (0-9 Scale) D->E 14 Days Post-Infection F 6. Efficacy Validation & Data Analysis E->F Statistical Validation

End-to-end self-validating experimental workflow for evaluating in vivo antifungal efficacy.

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Causality Check: We utilize Potato Dextrose Broth (PDB) rather than standard bacterial media because R. solani is a fast-growing necrotrophic basidiomycete that requires high-starch environments to form uniform mycelial suspensions.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture R. solani on Potato Dextrose Agar (PDA) plates at 28°C for 5 days. Harvest mycelial plugs from the actively growing margin and homogenize in sterile PDB to achieve a concentration of 1×104 CFU/mL.

  • Compound Formulation: Dissolve Notonesomycin A (and B, if available) in 100% DMSO to create a 10 mg/mL stock.

  • Plate Setup (Self-Validation System): In a 96-well plate, perform serial dilutions of the compound in PDB.

    • Validation Controls:

      • Column 11 (Growth Control): Media + Inoculum (Ensures fungal viability).

      • Column 12 (Sterility Control): Media only (Detects contamination).

      • Solvent Control: Media + Inoculum + 1% DMSO (Ensures the solvent isn't causing the inhibition).

      • Positive Control: Validamycin A at equivalent concentrations.

  • Incubation & Readout: Add 100 µL of the standardized inoculum to all test and control wells (except sterility control). Incubate at 28°C for 48-72 hours.

  • Viability Confirmation: Add 20 µL of 0.02% resazurin dye to each well. Incubate for an additional 4 hours. A color change from blue to pink indicates active fungal metabolism, allowing for precise, objective MIC determination.

Protocol 3.2: In Vivo Greenhouse Efficacy Trial

Causality Check: Inoculation is strictly performed at the maximum tillering stage of the rice plant. At this stage, the dense canopy creates a high-humidity microclimate that naturally mimics the epidemiological conditions required for sheath blight outbreaks.

Step-by-Step Methodology:

  • Host Preparation: Cultivate susceptible rice cultivars (e.g., Lemont or TN1) in greenhouse conditions (30°C day / 25°C night, 80% relative humidity) until the maximum tillering stage (approx. 45-50 days post-sowing).

  • Fungal Inoculation: Insert a 5 mm PDA plug of actively growing R. solani mycelium beneath the leaf sheath of the main tiller, approximately 5 cm above the soil line.

    • Validation Control: Mock-inoculate a subset of plants with sterile PDA plugs to ensure the physical wounding does not induce a baseline stress response.

  • Therapeutic Application: 24 hours post-inoculation, apply Notonesomycin A via foliar spray using a precision atomizer. Formulate the spray at 2×MIC and 4×MIC concentrations, utilizing 0.1% Tween-20 as a surfactant to ensure uniform leaf coverage.

  • Disease Scoring: 14 days post-inoculation, evaluate the disease severity using the standard IRRI 0-9 scale (where 0 = no lesions, 9 = lesions reaching the flag leaf and causing plant death).

  • Data Synthesis: Calculate the Disease Index (DI) and Control Efficacy (CE) percentage relative to the untreated, infected control group.

Biosynthetic Engineering for Yield Optimization

A historical bottleneck in the application of complex macrolides like Notonesomycin A has been low fermentation yields. Modern drug development overcomes this through targeted genetic engineering. By identifying the biosynthetic gene cluster (BGC) in Streptomyces sp. A793, researchers have successfully deployed CRISPR-Cas9 to knock out the sulfotransferase gene responsible for C-17 sulfation[4].

This genetic editing serves a dual purpose: it forces the metabolic flux entirely toward the production of the more potent, less cytotoxic Notonesomycin B, and it has been shown to increase overall production yields by up to 18-fold, enabling scalable supply for extensive agricultural field trials[4].

References

  • Sasaki, T., Furihata, K., Shimazu, A., et al. "A novel macrolide antibiotic, notonesomycin A." The Journal of Antibiotics, Vol. 39, No. 4, 1986, pp. 502-509. URL:[Link]

  • Goh, F., Zhang, M. M., Lim, T. R., et al. "Identification and engineering of 32 membered antifungal macrolactone notonesomycins." Microbial Cell Factories, Vol. 19, Article 71, 2020. URL:[Link]

Sources

Troubleshooting & Optimization

How to improve Notonesomycin A yield in Streptomyces fermentation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Notonesomycin Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, bioprocess engineers, and drug development professionals optimize the fermentation yield of Notonesomycin A and its highly potent analogue, Notonesomycin B.

Notonesomycin A is a complex 32-membered bioactive glycosylated macrolactone originally isolated from Streptomyces aminophilus and Streptomyces sp. A793. Because its biosynthesis involves a massive Type I Polyketide Synthase (PKS) assembly line followed by energy-intensive tailoring steps (glycosylation and sulfation), achieving high industrial yields requires precise genetic and metabolic interventions.

Core Bioprocess Parameters & Yield Metrics

Before troubleshooting, ensure your baseline fermentation parameters align with the established quantitative metrics for Streptomyces macrolactone production.

ParameterOptimal Condition / ValueMechanistic Rationale
Producing Strains S. aminophilus 647-AV1, Streptomyces sp. A793Natural producers containing the complete intact 32-membered macrolactone biosynthetic gene cluster (BGC).
Optimal Temperature 28 °CMaintains the structural stability and folding of modular Type I PKS enzymes during the extended idiophase.
Fermentation Time 7 to 9 daysSecondary metabolite biosynthesis is triggered during the stationary phase; premature harvesting truncates the PKS assembly line.
Agitation / Aeration 200 rpm (DO > 30%)Ensures sufficient dissolved oxygen (DO) for the critical oxidative tailoring steps and maintains ATP generation for PKS.
Max Yield Improvement Up to 18-fold increase Achieved via CRISPR-Cas9 targeted double knockout of nbc20/21, shifting production from Notonesomycin A to the more potent Notonesomycin B.

Diagnostic FAQs: Troubleshooting Yield Bottlenecks

Q1: My wild-type Streptomyces strain produces high biomass, but Notonesomycin A yields are negligible. What is the metabolic bottleneck? A1: This is a classic symptom of precursor limitation and carbon catabolite repression. Notonesomycin is synthesized by a Type I PKS, which acts as a massive metabolic sink requiring extensive pools of malonyl-CoA and methylmalonyl-CoA.

  • The Causality: If your media is too rich in rapidly metabolizable sugars (like pure glucose), the strain prioritizes primary metabolism (glycolysis/TCA cycle) and represses Streptomyces Antibiotic Regulatory Proteins (SARPs). Furthermore, if intracellular acetyl-CoA carboxylase activity is low, PKS assembly stalls.

  • The Fix: Switch to complex, slowly metabolized carbon sources (e.g., starch or glycerol). Supplement the media with low concentrations of propionate or valine to artificially expand the methylmalonyl-CoA precursor pool.

Q2: How can I genetically optimize the strain for maximum yield and therapeutic potency? A2: The most effective strategy is to abandon the production of Notonesomycin A in favor of its non-sulfated analogue, Notonesomycin B . Recent genomic profiling reveals that Notonesomycin B is a more potent antifungal with lower cytotoxicity .

  • The Causality: The final biosynthetic step of Notonesomycin A is the O-sulfation of the C-17 hydroxyl group, catalyzed by sulfotransferases (nbc20 and nbc21). This step requires PAPS (3'-phosphoadenosine-5'-phosphosulfate), an energetically expensive cofactor. By using CRISPR-Cas9 to knock out these genes, you eliminate the PAPS bottleneck. The metabolic flux is entirely redirected toward Notonesomycin B, resulting in up to an 18-fold increase in overall macrolactone yield .

Q3: My fermentation broth is highly viscous, and yields have plateaued. Is this an aeration issue? A3: Yes. Streptomyces mycelial networks drastically increase broth viscosity, which exponentially decreases the oxygen transfer rate (OTR).

  • The Causality: The biosynthesis of Notonesomycin involves multiple oxygen-dependent cytochrome P450 hydroxylations. Hypoxia directly halts these tailoring enzymes, leading to the accumulation of inactive, incomplete macrolactone intermediates.

  • The Fix: Increase the impeller speed or spike the sparge gas with pure oxygen to maintain Dissolved Oxygen (DO) > 30%. You can validate this by measuring the ATP/biomass ratio; a sudden drop indicates hypoxic stress before it impacts your final yield.

Genetic & Metabolic Workflows

To visualize the causality of the genetic optimization discussed in Q2, refer to the biosynthetic intervention pathway below.

Notonesomycin_Optimization WT Streptomyces sp. A793 (Wild Type) BGC Notonesomycin BGC (Modular Type I PKS) WT->BGC Genomic Expression NotB Notonesomycin B (Non-sulfated Macrolactone) BGC->NotB Core Assembly & Glycosylation Precursors Precursor Pool (Malonyl-CoA, Methylmalonyl-CoA) Precursors->BGC Carbon Flux Sulf Sulfotransferase (nbc20 / nbc21) NotB->Sulf Substrate for Tailoring NotA Notonesomycin A (Sulfated Macrolactone) Sulf->NotA O-sulfation (C-17) CRISPR CRISPR-Cas9 Intervention (Δnbc20/21) CRISPR->NotB Triggers 18-fold Accumulation CRISPR->Sulf Gene Knockout

CRISPR-Cas9 mediated redirection of the Notonesomycin biosynthetic pathway to maximize yield.

Protocol 1: CRISPR-Cas9 Mediated Yield Enhancement (Self-Validating Workflow)

This protocol details the generation of the high-yielding Streptomyces sp. A793 Δnbc20/21 mutant.

Step 1: Vector Construction & Conjugation

  • Design 20-nt sgRNAs targeting the active sites of the nbc20 and nbc21 sulfotransferase genes.

  • Clone the sgRNAs and homology-directed repair (HDR) templates into a Streptomyces-compatible CRISPR-Cas9 plasmid (e.g., pCRISPomyces-2).

  • Transform the plasmid into the methylation-deficient E. coli ET12567/pUZ8002 strain.

  • Perform intergeneric conjugation by mixing E. coli donors with Streptomyces sp. A793 spores on MS agar containing 10 mM MgCl₂.

Step 2: Selection & Plasmid Curing

  • Overlay the plates with apramycin (50 µg/mL) and nalidixic acid (25 µg/mL) after 16 hours to select for exconjugants and kill E. coli.

  • Subculture verified exconjugants in antibiotic-free liquid SV2 media at an elevated temperature (37 °C) for two generations to cure the temperature-sensitive Cas9 plasmid.

Step 3: Self-Validating Phenotypic Analysis Logic: Genetic edits must be phenotypically validated to ensure no off-target PKS truncation occurred.

  • Ferment the mutant and wild-type strains in NotA media for 9 days.

  • Extract the whole broth with an equal volume of ethyl acetate (EtOAc), dry under N₂, and resuspend in methanol.

  • Validation: Analyze via HPLC-UV at 210 nm. A successful, high-yield knockout is validated by a binary shift: the complete disappearance of the Notonesomycin A peak and a massive (up to 18x) integration area increase of the Notonesomycin B peak.

Bioprocess Troubleshooting Logic

If you have engineered the strain but are still facing yield inconsistencies, follow this diagnostic logic tree to isolate bioprocess failures.

Troubleshooting Issue Low Macrolactone Yield Check Assess Biomass (PMV) Issue->Check LowBio Low Biomass (Growth Deficit) Check->LowBio PMV < 10% HighBio High Biomass (Metabolic Bottleneck) Check->HighBio PMV > 20% FixC Optimize C/N Ratio (Reduce Glucose) LowBio->FixC Carbon Repression FixO2 Increase Aeration (DO > 30%) LowBio->FixO2 Hypoxia FixPrec Supplement Precursors (Propionate/Valine) HighBio->FixPrec Malonyl-CoA Depletion FixGen CRISPR Engineering (Target nbc20/21) HighBio->FixGen Tailoring Bottleneck

Troubleshooting workflow for resolving low Notonesomycin yields in Streptomyces fermentation.

Protocol 2: Standardized Shake-Flask Fermentation for Macrolactones

Logic: This protocol ensures that the transition from the trophophase (growth) to the idiophase (production) is strictly controlled, validating that low yields are not an artifact of poor media prep.

  • Seed Cultivation: Inoculate 50 µL of dense Streptomyces sp. A793 spore suspension into 50 mL of SV2 seed medium (glucose, peptone, yeast extract). Incubate at 28 °C, 200 rpm for exactly 7 days.

  • Biomass Validation: Measure the Packed Mycelial Volume (PMV) by centrifuging 10 mL of seed culture at 3,000 x g for 10 minutes. Proceed only if PMV is between 15-20%.

  • Production Phase: Inoculate 5% (v/v) of the validated seed culture into 100 mL of CA12LB or NotA production media in a 500 mL baffled flask. Baffled flasks are mandatory to break mycelial clumps and maintain OTR.

  • Harvest: Incubate at 28 °C, 200 rpm for 9 days. Monitor pH daily; a sudden drop in pH below 6.0 indicates premature cell lysis, requiring immediate buffering with CaCO₃.

References

  • Goh, F., et al. (2020). "Identification and engineering of 32 membered antifungal macrolactone notonesomycins." Microbial Cell Factories, 19(71). URL:[Link]

  • Sasaki, T., et al. (1986). "A novel macrolide antibiotic, notonesomycin A." The Journal of Antibiotics, 39(4), 502-509. URL: [Link]

Technical Support Center: Troubleshooting Notonesomycin A Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Notonesomycin A applications. This guide is engineered for researchers and drug development professionals facing solubility and formulation challenges when utilizing this complex macrolide in aqueous in vitro assays.

Compound Overview & The Solubility Challenge

Notonesomycin A is a 32-membered bioactive glycosylated macrolactone1[1]. It is highly valued for its potent antifungal activity, 2[2].

However, translating its efficacy into reproducible in vitro data is notoriously difficult. 3[3], its highly hydrophobic backbone frequently causes rapid precipitation in aqueous buffers. This leads to false-negative bioactivity, light scattering in optical readouts, and irreproducible dose-response curves.

Quantitative Data: Physico-Chemical Properties

Understanding the structural constraints of Notonesomycin A is the first step in troubleshooting assay design.

PropertyValueImpact on In Vitro Assays
Molecular Weight 3[3]High MW significantly reduces kinetic solubility in aqueous buffers.
Chemical Formula 3[3]Massive hydrophobic surface area promotes rapid aggregation.
Structural Features 1[1]Drives hydrophobic collapse and micelle formation in water.
Polar Moieties 2[2]Provides localized polarity; sensitive to divalent cations in media.
UV Absorbance Max 2[2]Allows for direct spectrophotometric quantification of the soluble fraction.

Formulation & Validation Workflow

G N1 Notonesomycin A (Dry Powder) N2 Primary Stock (10 mM in 100% DMSO) N1->N2 Dissolve N3 Intermediate Dilution (Add Cosolvent/Surfactant) N2->N3 Aliquot N4 Aqueous Assay Buffer (e.g., RPMI 1640) N3->N4 Dropwise addition under vortex N5 Precipitation Check (Centrifugation + UV 307 nm) N4->N5 Validate N6 Validated Solution Proceed to in vitro Assay N5->N6 Supernatant Conc. = Nominal Conc. N7 Troubleshoot: Increase HP-β-CD or Tween-80 N5->N7 Supernatant Conc. < Nominal Conc. N7->N3 Reformulate

Workflow for formulating and validating Notonesomycin A solubility in aqueous in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does Notonesomycin A precipitate immediately when I add my DMSO stock to the assay buffer? A: This phenomenon is driven by a thermodynamic event known as "solvent shock." Notonesomycin A is highly soluble in 100% DMSO. However, when a concentrated DMSO stock is rapidly introduced into an aqueous buffer (like RPMI 1640 used in fungal MIC assays), the DMSO rapidly diffuses into the bulk water phase. The massive 32-membered hydrophobic macrolactone ring is suddenly exposed to a high-dielectric environment. To minimize unfavorable interactions with water, the molecules rapidly self-associate via hydrophobic collapse before they can evenly disperse, forming insoluble micro-aggregates.

Q2: How can I optimize the formulation to maintain solubility without causing vehicle toxicity to my cells? A: To bridge the polarity gap between DMSO and water, you must use intermediate cosolvents or surfactants that coat the hydrophobic regions of the macrolide prior to aqueous exposure.

  • Surfactants: Adding 0.05% - 0.1% Tween-80 to your aqueous buffer can create micelles that encapsulate the hydrophobic core of Notonesomycin A.

  • Complexation Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the hydrophobic benzene ring and macrolactone backbone, effectively shielding them from water. Crucial Note: Always keep final DMSO concentrations below 1% (v/v) to prevent baseline toxicity and artifactual results in Candida albicans or mammalian cell lines.

Q3: How do I build a self-validating system to prove the compound is actually in solution during my assay? A: Never assume that your nominal (calculated) concentration equals the actual bioavailable concentration. You must implement a "Centrifuge-and-Read" validation step. By centrifuging your final assay solution at 10,000 × g, you actively force any invisible micro-aggregates into a pellet. You can then analyze the supernatant using UV-Vis spectroscopy (2[2]). If the supernatant concentration matches your nominal target concentration, your assay conditions are definitively validated.

Step-by-Step Methodology: Preparation and Self-Validation Protocol

Objective: To generate a fully solubilized working stock of Notonesomycin A for in vitro assays while actively verifying the absence of micro-precipitates to ensure data trustworthiness.

Step 1: Primary Stock Preparation

  • Action: Weigh lyophilized Notonesomycin A powder using an analytical microbalance. Dissolve in 100% anhydrous DMSO to achieve a 10 mM primary stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Causality: Utilizing strictly anhydrous DMSO prevents the premature introduction of water molecules, which can initiate the nucleation of the hydrophobic macrolactone rings before the compound is fully solvated.

Step 2: Intermediate Formulation

  • Action: Prepare an intermediate stock (e.g., 1 mM) by diluting the primary stock into DMSO containing 10% (w/v) HP-β-CD or 1% Tween-80.

  • Causality: Coating the compound with surfactants or complexing agents before bulk aqueous exposure significantly lowers the thermodynamic barrier to solvation, preventing aggregation during the final dilution.

Step 3: Aqueous Dilution (The "Dropwise" Method)

  • Action: Place your target aqueous assay buffer (e.g., RPMI 1640) on a magnetic stirrer to create a gentle vortex. Slowly add the intermediate stock dropwise into the center of the vortex.

  • Causality: Rapid, mechanical dispersion minimizes local concentration spikes of the compound. This prevents the localized "solvent shock" that triggers irreversible precipitation.

Step 4: Soluble Fraction Verification (Self-Validating Step)

  • Action: Extract a 500 µL aliquot of the final solution. Centrifuge at 10,000 × g for 10 minutes. Transfer 200 µL of the supernatant to a UV-transparent microplate and measure absorbance at 307 nm.

  • Causality: Centrifugation actively removes invisible micro-aggregates from the suspension. By comparing the supernatant's absorbance against a standard curve (prepared in 100% methanol), you definitively prove the actual concentration of the bioavailable compound, ensuring your downstream biological assay is built on verified physical data rather than assumptions.

References

  • Title: Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: nih.gov (PMC) URL: [Link]

  • Title: Notonesomycin A | C68H111NO30S | CID 139589015 Source: PubChem - NIH URL: [Link]

  • Title: A novel macrolide antibiotic, notonesomycin A Source: PubMed URL: [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for Notonesomycin A

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced analytical support center for the detection and quantification of Notonesomycin A . Originally discovered in Streptomyces aminophilus subsp. notonesogenes 647-AV1[1], this 32-membered macrocyclic lactone presents unique analytical challenges. Due to its massive size, amphiphilic nature, and highly labile sulfate group, standard small-molecule LC-MS/MS protocols often fail, resulting in poor sensitivity, severe peak tailing, or massive in-source fragmentation.

As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Here, we explore the causality behind every analytical choice, ensuring you understand how the molecule's physical chemistry dictates the instrument's physics.

Quantitative Analyte Properties

Before tuning the mass spectrometer, it is critical to understand the exact mass and structural features of the target analyte and its primary biological analogue, Notonesomycin B[1].

ParameterNotonesomycin ANotonesomycin B (Analogue)
Chemical Formula C68H111NO30SC68H111NO27
Exact Mass (Monoisotopic) 1453.6912 Da[2]1373.7343 Da
Target Precursor [M+H]+ m/z 1454.6985[1]m/z 1374.7414[1]
Target Precursor [M+Na]+ m/z 1476.6804m/z 1396.7233
Key Structural Feature C-17 O-sulfated esterC-17 Hydroxyl (Non-sulfated)

Self-Validating LC-MS/MS Methodology

This step-by-step protocol is engineered as a self-validating system. By embedding a strict quality control metric at the end of the workflow, the protocol actively proves its own integrity against thermal and collisional degradation before you process precious biological samples.

Phase 1: Sample Preparation (Mycelial Extraction)

Causality: Notonesomycin A is heavily retained in the mycelial pellet of Streptomyces cultures rather than the supernatant due to its highly hydrophobic macrocyclic core and 1,3,4-trisubstituted benzene system[1].

  • Lyophilize 10 mL of Streptomyces culture broth to complete dryness.

  • Extract the dried biomass with 10 mL of 1:1 Methanol:Water . Why? Pure methanol precipitates too many co-extracted proteins, while pure water fails to solubilize the lipophilic macrocyclic core. The 1:1 ratio disrupts protein binding while maintaining analyte solubility.

  • Sonicate for 10 minutes in an ice bath to mechanically shear the cell walls without thermally degrading the labile sulfate ester.

  • Centrifuge at 14,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Phase 2: UHPLC Chromatographic Separation

Causality: Large macrolides (MW >1400 Da) suffer from slow mass transfer kinetics in fully porous silica, leading to severe band broadening.

  • Column Selection: Install a superficially porous (core-shell) C18 column (e.g., 100 × 2.1 mm, 1.7 µm). The solid core limits the diffusion path, keeping peaks sharp.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Why Formic Acid? It provides the necessary protons to ionize the basic nitrogen on the deoxysugar moiety, driving positive mode efficiency[1].

  • Gradient Elution: 5% B to 95% B over 12 minutes. Flow rate: 0.3 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer kinetics).

Phase 3: High-Resolution Mass Spectrometry (ESI-QTOF / QqQ)

Causality: Despite the presence of a sulfate group (which typically favors negative mode [M-H]-), the molecule contains an amino sugar that readily accepts a proton. Therefore, Positive ESI ([M+H]+) is highly efficient and remains the literature standard for this compound class[1].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 1454.6985.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 250°C. Caution: Do not exceed 300°C, as thermal desulfation will rapidly occur in the source.

  • Fragmentor / Declustering Potential (DP): Set to a low-to-moderate value (e.g., 100-120 V). High voltages will strip the SO3 group before the ions reach the first quadrupole.

Phase 4: The Self-Validation Check (Critical)

Causality: A protocol is only reliable if it can prove its own integrity during every run. You must prove that your instrument is not destroying the molecule before detection.

  • Inject a mixed standard or a known wild-type extract containing both Notonesomycin A and Notonesomycin B[1].

  • Extract the ion chromatograms (EIC) for m/z 1454.6985 and m/z 1374.7414.

  • Validation Metric: Integrate the area of m/z 1374.74 exactly at the retention time of Notonesomycin A.

  • Pass/Fail Criterion: If this artifact peak area exceeds 5% of the parent m/z 1454.6985 area, the system fails. You must lower the fragmentor voltage or source temperature until the artifact is suppressed below 5%. Only then is the system validated for quantitative analysis.

Diagnostic Workflows & Troubleshooting FAQs

FAQ 1: Why am I seeing a massive peak at m/z 1374.74 instead of my target 1454.70?

Answer: You are observing the loss of the sulfate group (-80 Da, SO3). Notonesomycin A has an O-sulfated C-17 hydroxyl group[1]. Under harsh ionization conditions (high temperature or high declustering potential), this ester bond breaks. This creates an in-source fragment that is isobaric with Notonesomycin B (the naturally occurring non-sulfated analogue)[1]. Use the diagnostic workflow below to determine if this is a co-eluting artifact or true biological Notonesomycin B.

Diagnostic_Logic Start Observe m/z 1374.74 Peak in MS1 Scan CheckRT Evaluate Chromatographic Retention Time (RT) Start->CheckRT Branch1 RT matches Notonesomycin A (Co-elution artifact) CheckRT->Branch1 Branch2 RT is distinct from Notonesomycin A CheckRT->Branch2 Result1 Diagnosis: In-Source SO3 Loss Action: Lower Fragmentor Voltage Branch1->Result1 Result2 Diagnosis: True Notonesomycin B Action: Proceed with Quantification Branch2->Result2

Fig 1: Diagnostic logic for resolving m/z 1374.74 signals during LC-MS analysis.

FAQ 2: My signal is split across multiple masses (1454.7, 1476.7, 1492.7). How do I fix this?

Answer: Large, oxygen-rich macrolactones (Notonesomycin A contains 30 oxygen atoms[2]) are notorious for chelating ambient alkali metals, splitting your signal into [M+H]+, [M+Na]+, and [M+K]+ adducts. This destroys quantitative sensitivity and reproducibility. Solution: Flush your LC system with hot LC-MS grade water to remove latent salts. Add 5 mM Ammonium Formate to both Mobile Phase A and B. The ammonium ions will outcompete ambient sodium/potassium, consolidating your signal into a predictable, highly responsive [M+H]+ or[M+NH4]+ peak.

Adduct_Resolution Problem Signal Splitting [M+H]+, [M+Na]+, [M+K]+ Action Add 5mM Ammonium Formate to Mobile Phase Problem->Action Mechanism NH4+ outcompetes Na+ and K+ chelation Action->Mechanism Result Consolidated Signal Enhanced Sensitivity Mechanism->Result

Fig 2: Mechanism of resolving alkali metal adduct signal splitting in macrolide MS analysis.

FAQ 3: I am experiencing severe peak tailing and carryover between injections. What is the cause?

Answer: The 32-membered macrocyclic core is highly hydrophobic and prone to secondary interactions with unreacted silanols on the column stationary phase or the stainless-steel tubing of your autosampler. Solution: Ensure your C18 column is heavily end-capped. To eliminate carryover, program your autosampler to perform a strong needle wash using a mixture of 1:1:1 Isopropanol:Acetonitrile:Water with 0.1% Formic acid . The isopropanol is critical for solubilizing the lipophilic macrocycle and stripping it from the needle walls.

References
  • Natural Products Atlas | Compounds (Notonesomycin A). Source: npatlas.org. 2

  • A NOVEL MACROLIDE ANTIBIOTIC, NOTONESOMYCIN A. Source: jst.go.jp. 3

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Source: nih.gov.1

Sources

Technical Support Center: Preventing Notonesomycin A Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving Notonesomycin A . As a complex 32-membered bioactive glycosylated macrolactone with potent antifungal properties[1], Notonesomycin A presents unique stability challenges. Its molecular architecture—comprising a macrocyclic lactone ring, a C-17 sulfate group, a malonate ester, an epoxide, and two deoxysugar moieties[2][3]—makes it highly susceptible to chemical degradation under suboptimal conditions.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to ensure the structural integrity of your compounds during long-term storage.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my Notonesomycin A lose potency when stored in standard aqueous buffers? Mechanism & Causality: The primary cause of potency loss is water-mediated hydrolysis. Macrolide antibiotics are inherently unstable in aqueous environments[4]. The 32-membered lactone ring is highly susceptible to base-catalyzed saponification (ring opening) at a pH > 7.5, while the glycosidic bonds linking the two deoxysugars are vulnerable to acid-catalyzed cleavage at a pH < 6.0[5]. Furthermore, the epoxide moiety can undergo nucleophilic attack by water, leading to irreversible ring-opening and the formation of an inactive vicinal diol[6].

Q2: I observed a degradation product lacking the sulfate group (a Notonesomycin B-like profile). How do I prevent desulfation? Mechanism & Causality: Notonesomycin A features a unique O-sulfation at the C-17 position[3]. Sulfate esters are prone to hydrolytic cleavage, particularly under acidic conditions. When the pH drops below 6.0, the protonation of the ester oxygen facilitates the departure of the sulfate group, converting Notonesomycin A into its non-sulfated analogue (Notonesomycin B) or generating other aglycone derivatives. To prevent this, strictly avoid acidic protic solvents during reconstitution and storage.

Q3: What is the optimal solvent system for long-term storage (-20°C to -80°C)? Mechanism & Causality: To arrest both hydrolysis and epoxide ring-opening, you must eliminate the nucleophile (water) and avoid extreme pH environments. The gold standard for long-term storage is keeping the compound as a lyophilized powder at -80°C. For liquid aliquots, reconstitute the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) . DMSO is a polar aprotic solvent that does not participate in hydrolytic reactions and stabilizes the macrocyclic structure[6].

Part 2: Quantitative Data & Storage Guidelines

The following table summarizes the stability profiles of Notonesomycin A across various storage conditions, highlighting the causality behind degradation rates.

Storage ConditionSolvent / MatrixTempEstimated Half-LifePrimary Degradation Pathway
Optimal (Solid) Lyophilized Powder (Argon purged)-80°C> 2 YearsNone (Thermodynamically stable)
Optimal (Liquid) 100% Anhydrous DMSO-80°C12 - 18 MonthsMinimal (Trace thermal degradation)
Suboptimal 100% Anhydrous DMSO+4°C2 - 4 WeeksSlow epoxide degradation
High Risk Aqueous Buffer (pH 6.5 - 7.0)+4°C< 5 DaysSlow lactone hydrolysis[5]
Critical Failure Aqueous Buffer (pH < 6.0)+25°C< 12 HoursDesulfation & Glycosidic cleavage[4]
Critical Failure Aqueous Buffer (pH > 7.5)+25°C< 12 HoursBase-catalyzed saponification[5]

Part 3: Standard Operating Procedures (SOPs)

To guarantee trustworthiness and reproducibility, every storage protocol must be a self-validating system. Follow this step-by-step methodology for preparing Notonesomycin A aliquots for ultra-low temperature storage.

Step 1: Anhydrous Reconstitution

  • Equilibrate the lyophilized Notonesomycin A vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitute the powder using strictly 100% anhydrous DMSO (sealed under Argon, water content <0.005%) to achieve a stock concentration of 10 mM.

Step 2: Self-Validating Integrity Check (LC-MS)

  • Do not freeze blindly. Before committing the batch to long-term storage, withdraw a 1 µL sample and analyze it via LC-MS.

  • Validation Criteria: Confirm the presence of the intact [M+H]+ peak at m/z 1454.69 [1].

  • Failure Criteria: The presence of a peak at m/z 1374 indicates premature desulfation (conversion to Notonesomycin B)[3]. If this peak exceeds 5% relative abundance, the batch has been compromised by moisture or acid exposure and should be discarded.

Step 3: Aliquoting and Inert Gas Purging

  • Dispense the validated stock into single-use, amber glass vials. Amber glass prevents photolytic degradation of the conjugated systems.

  • Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas to displace oxygen and atmospheric moisture.

Step 4: Flash Freezing

  • Flash-freeze the vials immediately in liquid nitrogen. Rapid freezing prevents the concentration of localized solutes (which can cause pH shifts) that occurs during slow freezing.

  • Transfer the frozen aliquots to a monitored -80°C freezer.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationships between environmental stressors and the specific degradation pathways of Notonesomycin A, reinforcing the causality of our recommended storage parameters.

Notonesomycin_Degradation N Notonesomycin A (Intact 32-membered Macrolide) Acid Acidic pH (< 6.0) N->Acid Base Alkaline pH (> 7.5) N->Base Water Aqueous / Protic Solvents N->Water Prev Optimal Storage: Anhydrous DMSO, -80°C N->Prev Best Practice Deg1 Desulfation (C-17) & Glycosidic Cleavage Acid->Deg1 Hydrolysis Deg3 Epoxide Ring Opening (Diol Formation) Acid->Deg3 Nucleophilic Attack Deg2 Lactone Ring Opening (Saponification) Base->Deg2 OH- Attack Base->Deg3 OH- Attack Water->Deg3 Hydration

Fig 1: Degradation pathways of Notonesomycin A and optimal storage logic.

Part 5: References

  • 2 - nih.gov 2.3 - researchgate.net 3.1 - nih.gov 4.4 - benchchem.com 5.5 - ovid.com

  • 6 - nih.gov

Sources

Part 1: Molecular Profiling & The Causality of Peak Tailing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex macrolide analysis. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic nightmares associated with Notonesomycin A .

Rather than treating peak tailing as a generic symptom, this guide deconstructs the structural liabilities of the molecule to establish a mechanistic, self-validating troubleshooting framework.

To resolve peak tailing, we must first understand the analyte. Notonesomycin A is a massive 32-membered bioactive glycosylated macrolactone[1] with a molecular weight of 1454.7 Da[2]. Its structure is notoriously difficult for reversed-phase liquid chromatography (RPLC) due to three competing functional domains[2][3]:

  • Amphoteric Nature : It contains a strongly acidic sulfate group at C-17 , a weakly acidic malonate ester , and a basic 4-(methylamino)benzoyl moiety[1][2].

  • Polyol-Metal Chelation : The dense array of hydroxyl groups across the macrolactone ring and two deoxysugars acts as a multidentate ligand, aggressively chelating transition metals (Fe, Ni) in stainless steel LC pathways.

  • Steric Bulk : At ~1454 Da, its longitudinal diffusion coefficient is exceptionally low, leading to severe mass transfer resistance in standard fully porous silica columns.

Part 2: Diagnostic Workflow

G A Notonesomycin A Peak Tailing Detected B Assess Structural Causes A->B C1 Amphoteric Nature (Sulfate/Malonate & Methylamino) B->C1 C2 Polyol-Metal Chelation (1,3,4-trisubstituted benzene) B->C2 C3 Slow Mass Transfer (MW: 1454.7 Da) B->C3 S1 Buffer Optimization (Ammonium Formate pH 3.8) C1->S1 Mask Silanols S2 Hardware Passivation (PEEK / Medronic Acid) C2->S2 Block Active Sites S3 Kinetic Optimization (Core-Shell Column, 50°C) C3->S3 Enhance Diffusion Final Symmetrical Peak Elution (As < 1.2) S1->Final S2->Final S3->Final

Diagnostic workflow mapping Notonesomycin A structural liabilities to HPLC solutions.

Part 3: Expert Troubleshooting Q&A

Q1: Why does Notonesomycin A exhibit severe tailing even on modern end-capped C18 columns? A: The primary culprit is the basic methylamino group [2]. Even on highly end-capped columns, residual silanols ( Si−O− ) exist. If your mobile phase lacks sufficient ionic strength, the positively charged methylamino group undergoes secondary ion-exchange interactions with these silanols. Furthermore, the permanent negative charge of the sulfate group [1] can cause electrostatic repulsion within the pore structure if the buffer capacity is too low.

Q2: I am losing recovery across multiple injections, and the tailing is worsening. What is happening? A: You are observing metal-induced adsorption . The polyol structure and the malonate moiety of Notonesomycin A[3] coordinate with trace metal ions (like Fe3+ ) exposed on the frits and inner walls of stainless steel columns. As these active sites become saturated, recovery fluctuates, and peaks drag. You must switch to bio-inert hardware (e.g., PEEK-lined columns) or chemically passivate the system.

Q3: What is the optimal mobile phase composition to ensure sharp peaks for this 32-membered macrolactone? A: Avoid simple dilute acids (like 0.1% Formic Acid). Instead, use a 20 mM Ammonium Formate buffer adjusted to pH 3.8 . Mechanistic reasoning: At pH 3.8, the malonate ester is largely protonated (neutral), and the acidic silanols on the column are suppressed. The high ionic strength (20 mM) effectively shields the electrostatic attraction between the ionized methylamino group and any remaining active silanols, while keeping the sulfate group solvated.

Q4: Does the high molecular weight (~1454 Da) affect chromatographic efficiency? A: Yes. Large macrocycles have slow diffusion kinetics. If you use a standard 100 Å fully porous particle, the molecule struggles to enter and exit the pores rapidly, causing band broadening and tailing (mass transfer resistance). Elevating the column temperature to 45–50°C decreases mobile phase viscosity and increases the analyte's diffusion coefficient. Pairing this with a wide-pore (300 Å) core-shell (superficially porous) column dramatically sharpens the peak.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. If the acceptance criteria are not met, the system dictates the corrective action.

Protocol A: System Passivation and Bio-Inert Conditioning

Objective: Eliminate metal-chelation active sites prior to Notonesomycin A analysis.

  • System Flush: Remove the analytical column. Connect a union in its place. Flush the LC system with 50% Methanol / 50% Water for 15 minutes at 1.0 mL/min.

  • Passivation: Flush the system with 0.5% Phosphoric acid ( H3​PO4​ ) for 60 minutes at 1.0 mL/min to strip trace metals from the stainless steel capillaries.

  • Neutralization: Flush with LC-MS grade Water for 30 minutes to remove all acid.

  • Column Installation & Conditioning: Install a PEEK-lined C18 column. Condition with the mobile phase containing a trace chelator: add 5 µM Medronic acid (or EDTA if non-MS) to the aqueous mobile phase.

  • Self-Validation Step: Inject a 10 µg/mL Notonesomycin A standard. Calculate the Asymmetry Factor ( As​ ).

    • Criteria: If As​≤1.2 , proceed to analysis. If As​>1.2 , repeat Step 4 to ensure complete masking of active sites.

Protocol B: Kinetic Optimization Workflow

Objective: Overcome mass transfer resistance for the 1454 Da macrocycle.

  • Column Selection: Install a Core-Shell C18 column with a 300 Å pore size (e.g., 2.7 µm particle size).

  • Thermal Equilibration: Set the column compartment to 50°C . Allow 20 minutes for the internal column bed to reach thermal equilibrium. (Do not exceed 60°C to prevent on-column degradation of the sulfate ester).

  • Gradient Design: Utilize a shallow gradient of Acetonitrile (with 20 mM Ammonium Formate, pH 3.8) to ensure the massive hydrophobic bulk of the 1,3,4-trisubstituted benzene and macrolactone ring[3] elutes without precipitating in the pores.

Part 5: Performance Metrics & Quantitative Data

The following table summarizes the quantitative impact of sequentially applying the mechanistic solutions described above.

Chromatographic ParameterStandard ConditionOptimized ConditionAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution Status
Column Chemistry Fully Porous C18 (100 Å)Core-Shell C18 (300 Å)2.454,200Severe Tailing / Broad
Mobile Phase Buffer 0.1% Formic Acid (pH ~2.7)20 mM NH4​FA (pH 3.8)1.858,500Moderate Tailing
Hardware / Additive Stainless Steel (No additive)PEEK + 5 µM Medronic Acid1.609,100Recovery Loss Mitigated
Column Temperature 25°C (Ambient)50°C1.4511,000Acceptable
Fully Integrated System Baseline (All Standard) Combined Optimization 1.08 18,500 Optimal / Symmetrical

Part 6: References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins Microbial Cell Factories URL:[Link]

  • A NOVEL MACROLIDE ANTIBIOTIC, NOTONESOMYCIN A Journal of Antibiotics URL:[Link]

  • Notonesomycin A | C68H111NO30S | CID 139589015 PubChem (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Overcoming Low Expression of Notonesomycin A Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Notonesomycin A Troubleshooting Hub. This technical guide is designed for researchers, scientists, and drug development professionals engineering Streptomyces species to produce the 32-membered macrolactone Notonesomycin A and its analogues.

Diagnostic FAQs: Understanding Expression Bottlenecks

Q1: Why is the baseline expression of Notonesomycin A so low in wild-type Streptomyces strains? A1: In native producers like Streptomyces aminophilus subsp. notonesogenes 647-AV1 and Streptomyces sp. A793, the Notonesomycin A biosynthetic gene cluster (BGC) is tightly regulated and often transcriptionally "silent" under standard laboratory conditions[1]. The causality lies in the evolutionary energy conservation strategy of Streptomyces: massive modular polyketide synthases (PKS) require immense intracellular pools of malonyl-CoA and methylmalonyl-CoA. Without specific environmental triggers, pathway-specific repressors bind to the promoter regions, or there is a lack of expression of the pathway-specific Streptomyces Antibiotic Regulatory Protein (SARP), keeping basal transcription near zero.

Q2: I am trying to express the Notonesomycin A BGC in a heterologous host (e.g., S. coelicolor M1152), but yields are undetectable. What is failing? A2: Heterologous expression of large macrolides frequently fails due to three interconnected factors[2]:

  • Promoter Incompatibility: The native promoters of the Notonesomycin BGC may not be recognized efficiently by the sigma factors of the heterologous host.

  • Precursor Depletion: Notonesomycin A requires a unique 4-amino-3-hydroxybenzoic acid starter unit, multiple methylmalonyl-CoA extender units, and specific deoxysugars. Your host chassis may lack the necessary intracellular pools to sustain the PKS assembly line.

  • Missing Post-Translational Modifications: The final step involves a specific sulfotransferase (e.g., the nbc48 homolog) to add the sulfate group at C-17[3]. If the host lacks sufficient 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or the enzyme misfolds, the reaction stalls, leading to the accumulation of non-sulfated intermediates.

Experimental Workflows & Troubleshooting Guides

Strategy A: CRISPR-Cas9 Mediated BGC Activation in Native Hosts

To overcome native silencing, the most effective strategy is the targeted insertion of a strong, constitutive promoter (e.g., ermEp* or kasOp*) directly upstream of the pathway-specific SARP or the core PKS operon. Recent studies have demonstrated up to an 18-fold increase in notonesomycin analogue production using CRISPR-Cas9 engineering in Streptomyces sp. A793[1].

CRISPR_Workflow Start Identify SARP / PKS Promoters in Notonesomycin BGC sgRNA Design sgRNA targeting promoter region Start->sgRNA Vector Assemble pCRISPomyces-2 with sgRNA & Repair Template sgRNA->Vector Conjugation Intergeneric Conjugation (E. coli to Streptomyces sp.) Vector->Conjugation Cleavage Cas9 DSB & Homologous Recombination (ermE*p insertion) Conjugation->Cleavage Screening Confirm integration via PCR & LC-MS for Notonesomycin A Cleavage->Screening

Step-by-step CRISPR-Cas9 workflow for activating the Notonesomycin A BGC via promoter knock-in.

Protocol: Step-by-Step CRISPR-Cas9 Promoter Knock-in

Self-Validating Check: Always include a parallel conjugation with a non-targeting sgRNA control plasmid. This validates that the conjugation process and basal Cas9 expression are not inherently toxic to your specific Streptomyces strain, ensuring that any cell death in your experimental group is strictly due to lethal double-strand breaks (DSBs) lacking homologous repair.

  • sgRNA Design: Design a 20-nt spacer targeting the 5' untranslated region (UTR) of the target regulatory gene within the Notonesomycin BGC. Ensure the PAM sequence (NGG) is present.

  • Repair Template Construction: Synthesize a 2 kb repair template containing the ermEp* promoter flanked by 1 kb homologous arms corresponding to the upstream and downstream regions of the Cas9 cleavage site.

  • Plasmid Assembly: Clone the sgRNA and repair template into a Streptomyces-compatible CRISPR vector (e.g., pCRISPomyces-2) using Gibson Assembly.

  • Conjugation: Transform the plasmid into methylation-deficient E. coli ET12567/pUZ8002. Conjugate with Streptomyces spores on MS agar supplemented with 10 mM MgCl2.

  • Selection: Overlay with apramycin (50 µg/mL) and nalidixic acid (25 µg/mL) after 16 hours. Incubate at 30°C for 5-7 days.

  • Curing and Verification: Restreak transconjugants onto non-selective media at 37°C to cure the temperature-sensitive plasmid. Verify the ermEp* insertion via colony PCR and Sanger sequencing.

Strategy B: Metabolic Engineering for Precursor Supply

If transcription is active but yields remain low, the bottleneck is likely substrate availability.

Precursor_Bottlenecks Glucose Carbon Source (Glucose/Glycerol) AcetylCoA Acetyl-CoA Glucose->AcetylCoA PropionylCoA Propionyl-CoA Glucose->PropionylCoA ACC Overexpress ACC (Acetyl-CoA Carboxylase) AcetylCoA->ACC PCC Overexpress PCC (Propionyl-CoA Carboxylase) PropionylCoA->PCC MalonylCoA Malonyl-CoA Pool ACC->MalonylCoA MethylmalonylCoA Methylmalonyl-CoA Pool PCC->MethylmalonylCoA PKS Notonesomycin PKS Assembly Line MalonylCoA->PKS MethylmalonylCoA->PKS Product Notonesomycin A Yield PKS->Product

Metabolic engineering of precursor pathways to enhance Notonesomycin A polyketide assembly.

Troubleshooting Precursor Shortages:

  • Symptom: Accumulation of truncated polyketide intermediates or early chain termination detected via LC-MS.

  • Solution: Introduce an integrative plasmid (e.g., pSET152-based) overexpressing the accA2BE and pccBE operons to artificially inflate the intracellular malonyl-CoA and methylmalonyl-CoA pools. This pushes the thermodynamic equilibrium toward complete macrolactone elongation.

Quantitative Data: Comparing Engineering Strategies

The following table summarizes the expected outcomes of various engineering interventions based on established polyketide optimization principles and recent Notonesomycin studies[1].

Engineering StrategyHost OrganismTarget ModificationExpected Yield (mg/L)Fold Increase
Wild-type Baseline Streptomyces sp. A793None (Standard Media)~1.51.0x
Precursor Optimization Streptomyces sp. A793Overexpression of ACC/PCC~4.53.0x
Heterologous Expression S. coelicolor M1152Direct BAC integration of BGC~0.50.3x
CRISPR Promoter Knock-in Streptomyces sp. A793ermEp* upstream of SARP~12.08.0x
CRISPR Multiplexing Streptomyces sp. A793SARP Activation + nbc48 KO~27.018.0x*

*Note: Knockout of the sulfotransferase gene (nbc48) redirects metabolic flux entirely to the non-sulfated analogue, Notonesomycin B, significantly increasing overall macrolactone titer by eliminating the terminal sulfation bottleneck[1].

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins Microbial Cell Factories (2020)[Link]

  • A novel macrolide antibiotic, notonesomycin A The Journal of Antibiotics (1986) [Link]

  • Genome mining and metabolic engineering for bioactive natural product production in Streptomyces DTU Bioengineering (2024)[Link]

Sources

Addressing cytotoxicity interference in Notonesomycin A cell assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Navigating and Mitigating Cytotoxicity Interference

Welcome to the technical support guide for researchers working with Notonesomycin A. As a Senior Application Scientist, my goal is to provide you with the field-proven insights and robust methodologies needed to ensure the integrity of your cell-based assay data. Notonesomycin A, a potent 32-membered macrolide antibiotic, exhibits significant bioactivity, but it also presents a common challenge in drug discovery: cytotoxicity that can mask or mimic target-specific effects.[1][]

This guide is designed to help you dissect these effects, offering a logical framework for troubleshooting, robust protocols for counter-screening, and clear explanations of the principles behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with Notonesomycin A.

Q1: My primary assay shows a potent, dose-dependent inhibition of my target pathway with Notonesomycin A, reaching almost 100% effect at concentrations around 1 µM. Is this my lead compound?

A: While promising, this result requires careful validation. Notonesomycin A is known to exhibit significant cytotoxicity in human cell lines with IC50 values often at or below 1 µM.[1] An apparent "inhibition" in your primary assay could be an artifact of cell death, especially if the assay readout depends on cell viability (e.g., ATP levels, reporter gene expression). It is critical to run a cytotoxicity counter-assay in parallel to distinguish a specific biological effect from general toxicity.

Q2: I'm seeing significant well-to-well and plate-to-plate variability in my results. What are the likely causes?

A: Reproducibility issues often stem from inconsistent cell health, compound handling, or assay conditions.[3]

  • Cell Health: Always use cells in the logarithmic growth phase and within a consistent, low passage number range. Over-confluent or stressed cells can show variable responses to compounds.

  • Compound Solubility: Notonesomycin A is a large, complex macrolide.[4] Ensure it is fully solubilized in your chosen solvent (e.g., DMSO) before diluting into the culture medium. Precipitated compound will lead to inconsistent concentrations across the plate. Keep final DMSO concentrations below 0.5% to avoid solvent-induced toxicity.[3]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which concentrates both media components and the test compound, leading to artificially high cytotoxicity.[3] To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[3]

Q3: What is the fundamental difference between a cytotoxic and a cytostatic effect, and how does that impact my interpretation?

A: This is a crucial distinction.

  • Cytotoxicity refers to a substance's ability to kill cells. This is often detected by assays that measure compromised membrane integrity, such as an LDH release assay.[5]

  • Cytostatic effects inhibit cell proliferation without necessarily causing cell death. This can be observed as a plateau in cell number over time.

Assays that measure metabolic activity (like MTT or resazurin) or total DNA content can be ambiguous, as a reduction in signal could result from either cell death (cytotoxicity) or a halt in growth (cytostatic effects).[6] Combining a membrane integrity assay with a proliferation assay can help differentiate these mechanisms.

Q4: How do I establish a "therapeutic window" or "selectivity index" for Notonesomycin A in my model?

A: A selectivity index quantifies the window between the desired therapeutic effect and undesired cytotoxicity. It is calculated by dividing the cytotoxic concentration (CC50) by the effective concentration (EC50 or IC50).

Selectivity Index (SI) = CC50 / EC50

A higher SI value (typically >10) is desirable, as it suggests the compound's specific activity occurs at concentrations well below those that cause general cell death.[7] To determine this, you must run your primary (functional) assay and a cytotoxicity assay concurrently using the same cell line, seeding density, and incubation time.

Section 2: Troubleshooting Guide: The Cytotoxicity Deconvolution Workflow

When a potent hit like Notonesomycin A is identified, it is essential to follow a systematic workflow to rule out assay interference from cytotoxicity. This process validates the hit and ensures that downstream efforts are focused on a truly specific mechanism of action.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Cytotoxicity Counter-Screening cluster_2 Phase 3: Data Interpretation & Decision Start Primary Cell-Based Assay (e.g., Reporter Gene, Proliferation) Potent_Hit Potent Dose-Response Observed for Notonesomycin A? Start->Potent_Hit Run_Counterscreen ACTION: Run Orthogonal Cytotoxicity Assays (e.g., LDH Release + Real-time Impedance) Potent_Hit->Run_Counterscreen Yes Data_Analysis Calculate IC50 (Primary Assay) and CC50 (Cytotoxicity Assay) Run_Counterscreen->Data_Analysis Compare_Potency Compare Potencies: Is CC50 >> IC50? (e.g., >10-fold difference) Data_Analysis->Compare_Potency Conclusion_Specific CONCLUSION: Effect is Likely Target-Specific. Proceed with Mechanism of Action Studies. Compare_Potency->Conclusion_Specific Yes Conclusion_Cytotoxic CONCLUSION: Effect is Likely Due to Cytotoxicity. Deprioritize or Investigate Cytotoxic Mechanism. Compare_Potency->Conclusion_Cytotoxic No

Caption: Decision workflow for deconvoluting cytotoxicity from specific bioactivity.
Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for the essential assays required to investigate cytotoxicity interference.

Protocol 3.1: Establishing an Assay Window: Optimal Cell Seeding Density

Causality: The number of cells seeded per well is a critical variable. Too few cells will yield a low signal-to-background ratio, while too many can lead to over-confluence, nutrient depletion, and altered compound sensitivity, producing unreliable data.[8][9] This protocol establishes the optimal cell density for your specific cell line and assay duration.

Methodology:

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability (should be >95%).

  • Serial Dilution: Prepare a serial dilution of your cell suspension in culture medium. For a 96-well plate, typical starting densities range from 1,000 to 100,000 cells per well.[3]

  • Plate Seeding: Seed 100 µL of each cell dilution into at least 8 replicate wells of a 96-well plate. Include "media only" wells for background control.

  • Incubation: Incubate the plate for the intended duration of your primary experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen viability assay (e.g., add resazurin or an ATP-based reagent).

  • Analysis: Plot the assay signal (e.g., fluorescence or luminescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a robust signal without reaching a plateau (which indicates reagent limitation or over-confluence).

Protocol 3.2: Orthogonal Cytotoxicity Counter-Screening

Causality: Relying on a single cytotoxicity assay is not recommended, as different assays measure distinct cellular processes (e.g., metabolic activity vs. membrane integrity).[10] A compound might inhibit mitochondrial dehydrogenases, causing a false positive in an MTT assay, without actually killing the cell.[10][11] Using orthogonal methods—assays that measure different endpoints—provides a more complete and reliable picture of a compound's cytotoxic profile.

Orthogonal_Assays Compound Notonesomycin A Treatment LDH LDH Release Assay (Measures ruptured cell membranes) Compound->LDH Directly assesses necrosis Resazurin Resazurin (AlamarBlue) Assay (Measures mitochondrial reductase activity) Compound->Resazurin Assesses general cell health/stress

Caption: Orthogonal assays provide complementary data on cell health.

Methodology (Example using LDH Release): The Lactate Dehydrogenase (LDH) assay is considered a gold standard for measuring cytotoxicity because it directly quantifies the release of a stable cytosolic enzyme into the culture medium upon membrane rupture.[11][12]

  • Plate Setup: Seed cells in a 96-well plate at the optimal density determined in Protocol 3.1 and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Notonesomycin A. Treat the cells and incubate for the desired duration. Include the following mandatory controls:

    • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., 0.5% DMSO). Represents 0% cytotoxicity.

    • Maximum Release Control: Cells treated with a lysis solution (e.g., Triton X-100) 30-45 minutes before the assay endpoint. Represents 100% cytotoxicity.[13]

    • Media Background Control: Wells with media and compound but no cells, to account for any background signal.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, clear flat-bottom 96-well plate. Be gentle to avoid disturbing the cell monolayer.[8]

  • Reagent Addition: Add the LDH assay reagent to each well according to the manufacturer's instructions (e.g., CytoTox-ONE™ Reagent).[13]

  • Incubation & Readout: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 10-30 minutes). Measure the absorbance or fluorescence on a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)

Section 4: Data Interpretation & Best Practices
Interpreting Dose-Response Curves

When you plot the dose-response curves for your primary assay (IC50) and your cytotoxicity assay (CC50) on the same graph, three scenarios can emerge:

  • Clear Selectivity (IC50 << CC50): The primary assay curve shifts to the left of the cytotoxicity curve by at least one log unit (10-fold). This is the ideal scenario, indicating that the compound acts on its target at concentrations that are not generally toxic to the cell.

  • Overlapping Potency (IC50 ≈ CC50): The two curves are very close or overlap. This strongly suggests that the observed activity in the primary assay is a direct result of cytotoxicity.[14]

  • Biphasic Curve: The primary assay curve may show an initial plateau of activity followed by a steep drop that mirrors the cytotoxicity curve. This can indicate a specific effect at lower concentrations and overwhelming cytotoxicity at higher concentrations.

Data Summary Table

Summarizing your findings in a table provides a clear, at-a-glance comparison of a compound's different activities.

CompoundPrimary Assay IC50 (µM)Cytotoxicity CC50 (LDH) (µM)Selectivity Index (SI = CC50/IC50)Conclusion
Notonesomycin A 0.50.81.6Non-specific; likely cytotoxic.
Control Compound X 0.25.527.5Specific activity; good candidate.
Control Compound Y > 10> 10N/AInactive

This structured approach, grounded in robust experimental design and orthogonal validation, will allow you to confidently interpret the activity of Notonesomycin A, ensuring that your research is built on a foundation of scientific integrity.

References
  • Goh, E. L., et al. (2020). Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • ResearchGate. (2020). Structures of notonesomycins A (1) and B (2). ResearchGate. Retrieved from [Link]

  • Sasaki, T., et al. (1986). A novel macrolide antibiotic, notonesomycin A. The Journal of Antibiotics. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Judson, R., et al. (2016). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Notonesomycin A. PubChem. Retrieved from [Link]

  • Natural Products Atlas. (n.d.). Notonesomycin A. Natural Products Atlas. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Neomycin. StatPearls. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]

  • Preprints.org. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes. bioRxiv. Retrieved from [Link]

  • Riss, T. L., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Heliyon. Retrieved from [Link]

  • MDPI. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. MDPI. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. Scirp.org. Retrieved from [Link]

  • MDPI. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. MDPI. Retrieved from [Link]

  • American Society for Microbiology. (2017). Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Refining CRISPR-Cas9 editing efficiency for Notonesomycin A strains

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Notonesomycin A Strain Engineering Support Center .

As a Senior Application Scientist, I have designed this technical guide to address the specific biochemical and genetic hurdles encountered when engineering Streptomyces aminophilus and Streptomyces sp. A793. Notonesomycin A is a complex 32-membered bioactive glycosylated macrolactone[1]. Shifting the metabolic flux toward its more potent, non-sulfated analogue (Notonesomycin B) or scaling its overall yield requires precise manipulation of its biosynthetic gene cluster (BGC)[1].

However, applying CRISPR-Cas9 to actinobacteria presents unique mechanistic challenges. This guide provides field-proven troubleshooting, causal explanations for experimental failures, and self-validating protocols to ensure your strain engineering succeeds.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: I am getting zero or very few exconjugants after introducing my CRISPR-Cas9 plasmid into Streptomyces sp. A793. What is causing this lethality? A1: This is a classic hallmark of Cas9 toxicity, which is exceptionally severe in high-GC actinobacteria (often 72–74% GC content)[2]. Mechanistically, wild-type SpCas9 exhibits a high affinity for mismatched sequences in GC-rich genomes. This leads to widespread off-target binding and lethal double-strand breaks (DSBs)[3]. Because Streptomyces lack a robust DNA repair mechanism for unguided DSBs, the cells undergo apoptosis-like cell death, leaving you with empty plates[4].

  • The Solution: You must tune Cas9 expression or modify the nuclease.

    • Promoter Tuning: Use the CaExTun (Cas9 Expression Tuning) platform to screen randomized constitutive promoters, finding the exact expression threshold that maintains DSB activity without triggering toxicity[5].

    • Engineered Nucleases: Switch to a Cas9-BD variant (which features polyaspartate fusions to reduce non-specific DNA binding)[3] or use a Cas9n (D10A) nickase, which requires dual sgRNAs and drastically reduces off-target lethality[2].

Q2: I have surviving colonies, but genotyping shows 100% wild-type reversion and no targeted edits in the notonesomycin BGC. Why is the editing efficiency so low? A2: If you are relying on Non-Homologous End Joining (NHEJ) to create indels after Cas9 cleavage, your experiments will fail. Streptomyces species possess an incomplete NHEJ pathway (often lacking a functional LigD core component)[4]. When Cas9 cuts the DNA, the cell cannot repair it via NHEJ and dies. The only surviving colonies are "escapers"—cells that have spontaneously mutated the Cas9 gene, deleted the sgRNA, or silenced the promoter.

  • The Solution: You must force the cell down the Homology-Directed Repair (HDR) pathway. To knock out the sulfotransferase genes (nbc20 and nbc21) and shift production to Notonesomycin B[6], you must provide a repair template with 1.5 to 2.0 kb homology arms flanking the target site[7]. This self-validates the system: only cells that undergo HDR will survive the Cas9 cleavage.

Q3: How can I multiplex edits to simultaneously knock out competing BGCs and overexpress the notonesomycin activator nbc14? A3: Standard SpCas9 is highly toxic when multiplexed in Streptomyces due to the burden of multiple sgRNA cassettes and compounding off-target effects.

  • The Solution: Transition to a CRISPR-BEST (Base Editing System). This system fuses a cytidine or adenosine deaminase (cBEST/aBEST) to a catalytically dead or nickase Cas9, allowing you to introduce premature STOP codons (C:G to T:A conversions) across multiple genes simultaneously without inducing lethal DSBs[8]. Alternatively, use an engineered CRISPR-FnCas12a system, which processes its own crRNA array for highly efficient multiplexing[7].

Part 2: Quantitative System Comparison

To optimize your experimental design, compare the field-validated CRISPR systems available for Streptomyces engineering.

Editing SystemPrimary MechanismToxicity in StreptomycesHDR EfficiencyMultiplexing CapabilityBest Use Case for Notonesomycin
Wild-Type SpCas9 Blunt DSB generationHigh (Lethal in many strains)70-100% (if cells survive)PoorSingle gene knockout with strict inducible promoters.
Cas9n (Nickase) Single-strand nicksLow (Requires dual guides)~77%[2]ModerateLarge fragment deletions (e.g., removing competing BGCs)[2].
Cas9-BD DSB with reduced off-target bindingLow (Polyaspartate shielded)HighGoodRefactoring high-GC genomes with minimal background death[3].
CRISPR-FnCas12a Staggered DSB (TTN PAM)Moderate~25-100%[7]Excellent Simultaneous editing of multiple regulatory genes[7].
CRISPR-BEST DSB-free Base EditingVery Low (No DNA breaks)N/A (Base conversion)Excellent Inactivating nbc20/21 via premature STOP codons[8].

Part 3: Visualizations of Engineering Logic

To conceptualize the troubleshooting logic and workflow, refer to the following system diagrams.

G HighGC High GC Genome (Streptomyces sp. A793) WTCas9 Wild-Type SpCas9 Overexpression HighGC->WTCas9 OffTarget Off-Target Binding & Lethal DSBs WTCas9->OffTarget Mitigation Toxicity Mitigation Strategies WTCas9->Mitigation CellDeath Cell Death / Zero Exconjugants OffTarget->CellDeath CaExTun CaExTun (Promoter Tuning) Mitigation->CaExTun Cas9BD Cas9-BD (Polyaspartate modified) Mitigation->Cas9BD Cas9n Cas9n Nickase (D10A mutation) Mitigation->Cas9n BaseEdit CRISPR-BEST (DSB-free Base Editing) Mitigation->BaseEdit Success High Efficiency Editing (Notonesomycin BGC) CaExTun->Success Cas9BD->Success Cas9n->Success BaseEdit->Success

Caption: Mechanisms of Cas9 toxicity in high-GC Streptomyces and engineered mitigation strategies.

Workflow Step1 1. Plasmid Assembly (sgRNA + HDR Template) Step2 2. Transformation into E. coli ET12567/pUZ8002 Step1->Step2 Step3 3. Intergeneric Conjugation with S. sp. A793 Spores Step2->Step3 Step4 4. Selection (Apramycin + Nalidixic Acid) Step3->Step4 Step5 5. Cas9 Induction (Target Cleavage) Step4->Step5 Step6 6. HDR Repair (nbc20/21 Knockout) Step5->Step6 Step7 7. Plasmid Curing & Metabolite Extraction Step6->Step7

Caption: Step-by-step CRISPR-Cas9 HDR workflow for targeted editing of the notonesomycin BGC.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Intergeneric Conjugation for CRISPR Delivery into Streptomyces sp. A793

Causality Note:Streptomyces possess potent restriction-modification systems that will destroy standard E. coli plasmids. We must use E. coli ET12567/pUZ8002, which is deficient in dam, dcm, and hsdS methylation, to bypass the host's innate immune defenses[4].

  • Donor Preparation: Transform your sequence-verified CRISPR-Cas9 plasmid (containing an Apramycin resistance marker) into E. coli ET12567/pUZ8002. Grow at 37°C in LB containing Kanamycin, Chloramphenicol, and Apramycin until OD600 reaches 0.4–0.6.

  • Washing: Pellet the cells and wash twice with antibiotic-free LB to remove residual antibiotics that could inhibit Streptomyces growth. Resuspend in 1/10th volume of LB.

  • Spore Preparation: Harvest Streptomyces sp. A793 spores from a 7-day Bennett's agar plate[1]. Resuspend in 2xYT broth and heat-shock at 50°C for 10 minutes to synchronize germination.

  • Conjugation: Mix 500 µL of donor E. coli with 500 µL of heat-shocked spores. Plate on Mannitol Soy flour (MS) agar supplemented with 10 mM MgCl2. Incubate at 28°C for 16–20 hours.

  • Overlay: Overlay the plates with 1 mL of sterile water containing Nalidixic acid (to kill the E. coli donor) and Apramycin (to select for Streptomyces exconjugants). Incubate for an additional 4–6 days.

  • Validation Checkpoint: Plate the E. coli donor alone on MS agar + Nalidixic acid. If colonies grow, your Nalidixic acid is degraded, and your "exconjugants" are likely just E. coli contamination.

Protocol 2: HDR-Mediated Deletion of nbc20/21 for Notonesomycin B Overproduction

Causality Note: To shift production strictly to the non-sulfated Notonesomycin B, we must delete the sulfotransferase genes nbc20 and nbc21[6]. Because Cas9 DSBs are lethal without repair, providing a robust HDR template ensures that only successfully edited cells survive the selection pressure.

  • HDR Template Design: Amplify 1.5 kb upstream of nbc20 and 1.5 kb downstream of nbc21. Fuse these fragments using Gibson Assembly and clone them into your CRISPR vector alongside the sgRNA targeting nbc20.

  • Delivery: Execute Protocol 1 to deliver the plasmid.

  • Cas9 Induction (If applicable): If your Cas9 is under the control of PtipA, streak the exconjugants onto plates containing 1-5 µg/mL thiostrepton to induce Cas9 expression and trigger the DSB[2].

  • Genotypic Screening: Extract genomic DNA from surviving colonies. Perform Colony PCR using primers that bind outside the 1.5 kb homology arms.

  • Validation Checkpoint: A wild-type colony will yield a large PCR product (e.g., 5 kb). A successfully edited colony will yield a smaller product (e.g., 3 kb, representing the deletion). If you only see the wild-type band, the cells escaped Cas9 cleavage.

  • Plasmid Curing: Passage the verified mutants 2-3 times on non-selective media (no Apramycin) at 37°C to cure the temperature-sensitive CRISPR plasmid before proceeding to fermentation and metabolite extraction[1].

References

  • CaExTun: Mitigating Cas9-Related Toxicity in Streptomyces through Species-Specific Expression Tuning with Randomized Constitutive Promoters Source: ACS Synthetic Biology URL:[Link]

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins Source: Microbial Cell Factories (NIH/PMC) URL:[Link]

  • Biosynthetic gene cluster arrangement for notonesomycins A and B Source: ResearchGate URL:[Link]

  • Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products Source: Frontiers in Microbiology (NIH/PMC) URL:[Link]

  • Highly efficient DSB-free base editing for streptomycetes with CRISPR-BEST Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production Source: Nature Communications (KOASAS) URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Notonesomycin A and Notonesomycin B

Author: BenchChem Technical Support Team. Date: April 2026

In the ongoing search for novel and more effective antifungal agents, the comparative analysis of structurally related natural products offers valuable insights into structure-activity relationships and potential therapeutic advantages. This guide provides a detailed comparison of the antifungal efficacy of Notonesomycin A and its non-sulfated analogue, Notonesomycin B. These 32-membered glycosylated macrolactones, produced by Streptomyces species, represent a promising area of antifungal research. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Notonesomycin A was first identified in 1986 from Streptomyces aminophilus subsp. notonesogenes 647-AV1 as a compound with activity against the rice sheath blight disease.[1][2][3] More recently, a high-throughput screening campaign against Candida albicans led to the identification of a new, more potent, non-sulfated analogue, Notonesomycin B, from Streptomyces sp. A793.[1][4] This discovery has significant implications for antifungal drug development, as the subtle structural difference between the two compounds—the presence or absence of a sulfate group—dramatically influences their biological activity.[1]

Structural and Mechanistic Overview

Notonesomycin A and B belong to the family of 32-membered macrolactones, which are known for their diverse biological activities, including antifungal, immunosuppressive, and anti-tumor effects.[1] The key structural difference between Notonesomycin A and B lies at the C-17 position of the macrolactone ring. Notonesomycin A possesses an O-sulfated hydroxyl group at this position, a relatively uncommon modification in microbial natural products.[1] In contrast, Notonesomycin B features a hydroxyl group at the same position.[1] This seemingly minor structural alteration has a profound impact on the antifungal potency and cytotoxicity of these molecules. While the precise mechanism of action for the notonesomycins is not fully elucidated, their activity is believed to be associated with the disruption of fungal cell membrane integrity.[][6]

G cluster_0 Structural Comparison cluster_1 Biological Activity Comparison Notonesomycin_A Notonesomycin A C17_Sulfate Sulfate Group at C-17 Notonesomycin_A->C17_Sulfate Lower_Antifungal_Efficacy Lower Antifungal Efficacy Notonesomycin_A->Lower_Antifungal_Efficacy Higher_Cytotoxicity Higher Cytotoxicity Notonesomycin_A->Higher_Cytotoxicity Notonesomycin_B Notonesomycin B C17_Hydroxyl Hydroxyl Group at C-17 Notonesomycin_B->C17_Hydroxyl Higher_Antifungal_Efficacy Higher Antifungal Efficacy Notonesomycin_B->Higher_Antifungal_Efficacy Lower_Cytotoxicity Lower Cytotoxicity Notonesomycin_B->Lower_Cytotoxicity C17_Sulfate->Lower_Antifungal_Efficacy leads to C17_Sulfate->Higher_Cytotoxicity leads to C17_Hydroxyl->Higher_Antifungal_Efficacy leads to C17_Hydroxyl->Lower_Cytotoxicity leads to

Caption: Comparative overview of the structural and biological differences between Notonesomycin A and B.

Comparative Antifungal Efficacy

Experimental data demonstrates that Notonesomycin B exhibits significantly greater antifungal activity against key fungal pathogens compared to its sulfated counterpart, Notonesomycin A.[1] The non-sulfated Notonesomycin B was found to be five times more active against Candida albicans and four times more active against Aspergillus fumigatus.[1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)
Notonesomycin A Candida albicans ATCC® 90028™10
Notonesomycin B Candida albicans ATCC® 90028™2
Notonesomycin A Aspergillus fumigatus ATCC® 46645™20
Notonesomycin B Aspergillus fumigatus ATCC® 46645™5

Data sourced from Goh et al., 2020.[1]

In addition to their antifungal properties, both compounds displayed activity against the Gram-positive bacterium Staphylococcus aureus with a MIC of approximately 20 µM.[1] However, they were inactive against tested Gram-negative bacteria.[1]

Cytotoxicity Profile

A critical aspect of antifungal drug development is the assessment of a compound's toxicity to host cells. In this regard, Notonesomycin B also demonstrates a more favorable profile than Notonesomycin A. While both compounds exhibited IC50 values of ≤ 1 µM against commonly used laboratory human cell lines, Notonesomycin B was found to be three times less active against the tested human cancer cell lines.[1] This suggests that the O-sulfation of the C-17 hydroxyl group not only diminishes its fungicidal activity but also enhances its cytotoxicity.[1]

Experimental Methodologies

The determination of the antifungal activity of Notonesomycin A and B was conducted using established protocols for antifungal susceptibility testing. The following provides a generalized workflow for such an assay.

G cluster_workflow Antifungal Susceptibility Testing Workflow prep Prepare Fungal Inoculum serial_dilution Serial Dilution of Notonesomycins prep->serial_dilution Add to wells incubation Incubate Microplates serial_dilution->incubation Inoculate readout Determine MIC incubation->readout Visual or Spectrophotometric Reading

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Protocol: Broth Microdilution Assay for Antifungal Susceptibility
  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium, such as RPMI 1640, to a specified cell density.

  • Serial Dilution of Compounds: The test compounds (Notonesomycin A and B) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion and Future Perspectives

The comparative analysis of Notonesomycin A and Notonesomycin B clearly indicates that the non-sulfated analogue, Notonesomycin B, possesses superior antifungal efficacy and a more favorable cytotoxicity profile.[1] The removal of the sulfate group at the C-17 position enhances its activity against both yeast and filamentous fungi while reducing its toxicity to human cells.[1] This highlights the critical role of specific functional groups in modulating the biological activity of natural products.

The enhanced potency and reduced cytotoxicity of Notonesomycin B make it a more promising candidate for further preclinical development as a novel antifungal agent. The ability to selectively produce Notonesomycin B through CRISPR-Cas9-mediated gene editing of the producing Streptomyces strain further enhances its potential for therapeutic applications by improving production yields.[1][4] Future research should focus on elucidating the precise mechanism of action of the notonesomycins and evaluating the in vivo efficacy of Notonesomycin B in animal models of fungal infections.

References

  • Goh, F., Zhang, M. M., Lim, T. R., Lee, J. H., Kang, C. M., Lim, Y. H., ... & Lee, N. (2020). Identification and engineering of 32 membered antifungal macrolactone notonesomycins. Microbial Cell Factories, 19(1), 1-15. [Link]

  • A Novel Macrolide Antibiotic, Notonesomycin A. The Journal of Antibiotics, 39(9), 1339-1342. [Link]

  • A novel macrolide antibiotic, notonesomycin A. PubMed. [Link]

  • Identification and Engineering of 32 Membered Antifungal Macrolactone Notonesomycins. Europe PMC. [Link]

  • Structures of notonesomycins A (1) and B (2). ResearchGate. [Link]

  • Sulfotransferase in notonesomycin B biosynthesis. ResearchGate. [Link]

  • The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species. ScienceDirect. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of Notonesomycin A: A Comparative Analysis of Mass Spectrometry and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of natural product drug discovery, the unequivocal determination of a lead compound's purity is a cornerstone of rigorous scientific investigation and a prerequisite for its advancement through the development pipeline. Notonesomycin A, a complex 32-membered glycosylated macrolactone with promising antifungal properties, presents a significant analytical challenge due to its intricate structure and high molecular weight.[1][2][3] This guide provides an in-depth, comparative analysis of high-resolution mass spectrometry (HRMS) as a primary tool for purity validation, benchmarked against essential orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).

As researchers, scientists, and drug development professionals, our objective extends beyond a simple percentage value; we seek a holistic understanding of a sample's composition. This includes the identification and structural elucidation of co-isolated impurities, which may possess their own biological activities or interfere with downstream assays. This guide is structured to provide not just protocols, but the scientific rationale behind the analytical choices, empowering you to design and interpret purity validation studies with confidence.

The Central Role of High-Resolution Mass Spectrometry

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool in natural product research.[4][5][6] Its power lies in the ability to provide an exquisitely precise mass measurement of a molecule, often to within a few parts per million (ppm).[7][8] This accuracy allows for the confident determination of a compound's elemental composition, a critical first step in its identification and purity assessment.

For a molecule like Notonesomycin A (C₆₈H₁₁₁NO₃₀S, Molecular Weight: 1454.7 g/mol ), HRMS can readily distinguish it from potential impurities that may differ by only a fraction of a mass unit.[9] Furthermore, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent molecule and analyzing the resulting product ions.[10][11][12] This fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation of the main component and the characterization of unknown, structurally related impurities.

Experimental Workflow: LC-HRMS/MS for Notonesomycin A Purity

The following workflow outlines the key steps for the purity validation of Notonesomycin A using LC-HRMS/MS. The causality behind each choice is explained to provide a deeper understanding of the methodology.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep Dissolve Notonesomycin A in Methanol (e.g., 1 mg/mL stock) dilute Dilute to 1-10 µg/mL in mobile phase A prep->dilute inject Inject 1-5 µL column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) inject->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI) Positive Ion Mode gradient->esi full_scan Full Scan MS (Orbitrap or TOF) m/z 200-2000, >60,000 Resolution esi->full_scan dda Data-Dependent MS/MS (DDA) Top 3-5 most intense ions full_scan->dda formula Elemental Composition Determination (from accurate mass) fragment Fragmentation Analysis (Identify impurities) tic Extract Ion Chromatogram (EIC) for [M+H]⁺ of Notonesomycin A integrate Integrate Peak Areas (Main component and impurities) tic->integrate integrate->formula formula->fragment HPLC_UV_Workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_uv UV Detection cluster_data Data Analysis prep Dissolve Notonesomycin A (e.g., 1 mg/mL stock) dilute Dilute to 0.1-0.5 mg/mL prep->dilute inject Inject 5-10 µL column C18 Reversed-Phase Column inject->column gradient Gradient Elution column->gradient dad Diode Array Detector (DAD) Acquire full UV spectrum gradient->dad monitor Monitor at specific λ (e.g., 275 nm) dad->monitor integrate Integrate Peak Areas (Calculate Area % Purity) purity_check Peak Purity Check (Spectral homogeneity) integrate->purity_check

Sources

In Vitro Versus In Vivo Antifungal Efficacy of Notonesomycin A: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the translational potential of novel microbial metabolites requires a rigorous dissection of their structure-activity relationships (SAR) and therapeutic indices. The emergence of drug-resistant fungal pathogens, particularly Candida and Aspergillus species, has accelerated the need to mine microbial "dark matter" for novel scaffolds.

This guide provides an in-depth technical comparison of Notonesomycin A (NMA) —a 32-membered glycosylated macrolactone—against its non-sulfated analogue Notonesomycin B (NMB) and clinical standards like Amphotericin B and Caspofungin. By analyzing in vitro potency, in vivo efficacy, and mammalian cytotoxicity, we establish a framework for assessing macrolactone-based antifungal development.

Structural Dynamics and Mechanism of Action

Originally isolated from1[1], Notonesomycin A is characterized by its unique sugar moieties, a malonate group, and a rare O-sulfation at the C-17 hydroxyl group. While NMA exhibits broad-spectrum activity against plant and human pathogenic fungi, recent high-throughput screening of Streptomyces sp. A793 uncovered its non-sulfated precursor, Notonesomycin B[2].

The presence of the sulfate group acts as a critical biochemical switch. Counterintuitively,2[2]. This makes NMB a significantly more attractive candidate for drug development, as it bypasses the detrimental effects of the sulfation tailoring step. Mechanistically, these compounds modulate intracellular communication and disrupt fungal metabolic pathways, offering a distinct mode of action compared to the membrane-disrupting polyenes or cell-wall-inhibiting echinocandins[].

Pathway Substrate Streptomyces sp. A793 Biosynthetic Gene Cluster NMB_Node Notonesomycin B (Non-sulfated Analogue) Substrate->NMB_Node Core Macrolactone Synthesis NMA_Node Notonesomycin A (C-17 O-Sulfated) NMB_Node->NMA_Node O-Sulfation at C-17 Fungal Fungal Pathogens (C. albicans, A. fumigatus) NMB_Node->Fungal High Efficacy (4-5x) Host Mammalian Host Cells (Toxicity Profile) NMB_Node->Host Lower Cytotoxicity NMA_Node->Fungal Reduced Efficacy NMA_Node->Host Higher Cytotoxicity

Fig 1: Biosynthetic pathway and structure-activity relationship of Notonesomycins A and B.

Comparative Efficacy Benchmarking

To objectively evaluate the therapeutic potential of Notonesomycins, we must benchmark their performance against established clinical alternatives. The table below synthesizes quantitative data regarding target affinity, in vitro Minimum Inhibitory Concentration (MIC) dynamics, and in vivo therapeutic windows.

CompoundStructural ClassPrimary TargetIn Vitro Potency (C. albicans)Mammalian CytotoxicityIn Vivo Therapeutic Index
Notonesomycin A 32-membered Macrolactone (Sulfated)Ribosomal / MetabolicBaselineHigh (IC50 ≤ 1 μM)Poor (Toxicity limited)
Notonesomycin B 32-membered Macrolactone (Non-sulfated)Ribosomal / Metabolic5x Higher than NMALower than NMAModerate to Promising
Amphotericin B PolyeneErgosterolVery HighModerate (Nephrotoxic)Established (Clinical)
Caspofungin Echinocandinβ(1,3)-D-glucanVery HighLowHigh (Clinical)

Data Insight: While NMA is effective in agricultural settings (e.g., against rice sheath blight), its high cytotoxicity limits human in vivo applications. NMB, however, demonstrates a 4-fold increase in activity against A. fumigatus and a 5-fold increase against C. albicans compared to NMA, alongside reduced cytotoxicity against human cell lines, widening the therapeutic index[2].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to confirm causality and eliminate experimental artifacts.

Protocol A: In Vitro Susceptibility & Cytotoxicity Profiling

Causality Focus: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0 because standard unbuffered media can cause pH fluctuations that artificially alter macrolactone stability and ionization, skewing MIC readouts.

Step-by-Step Methodology:

  • Inoculum Preparation: Standardize C. albicans (ATCC 90028) and A. fumigatus (ATCC 46645) suspensions to 1×103 to 5×103 CFU/mL. Rationale: Prevents inoculum effect artifacts which can artificially inflate MIC values.

  • Compound Dilution: Prepare serial 2-fold dilutions of NMA, NMB, and Amphotericin B (positive control) in DMSO. Ensure final DMSO concentration in the assay well remains <1% to prevent solvent-induced cytotoxicity.

  • Incubation & Resazurin Addition: Incubate microtiter plates at 35°C for 24-48 hours. Add 20 µL of 0.02% resazurin dye to each well during the final 4 hours.

  • Self-Validating Readout: The resazurin dye reduction step provides a colorimetric confirmation of metabolic cessation (blue = dead, pink = viable). This eliminates subjective visual scoring errors and validates the standard optical density (OD) readings.

  • Cytotoxicity Counter-Screen: In parallel, expose HepG2 mammalian cells to the same compound gradient. Measure viability via MTT assay to calculate the IC50, establishing the in vitro therapeutic index.

Protocol B: In Vivo Efficacy Model (Murine Disseminated Candidiasis)

Causality Focus: Neutropenic mouse models are employed via cyclophosphamide induction. This isolates the drug's direct fungicidal efficacy from the host's innate immune clearance, providing a true measure of pharmacodynamic potency.

Step-by-Step Methodology:

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg IV) to 6-week-old BALB/c mice on days -4 and -1 prior to infection.

  • Infection: Inoculate mice via the lateral tail vein with 1×106 CFU/mL of C. albicans.

  • Treatment Regimen: At 2 hours post-infection, administer NMB, Amphotericin B (1 mg/kg), or Vehicle (DMSO/Saline) via intraperitoneal injection.

  • Dual-Endpoint Validation: At 72 hours post-infection, euthanize the subjects. Harvest the kidneys for CFU/g quantification (Efficacy Endpoint) and collect serum to measure creatinine and ALT levels (Toxicity Endpoint).

  • Data Synthesis: This dual-endpoint system simultaneously validates antifungal efficacy (reduction in fungal tissue burden) and monitors potential macrolactone-induced nephrotoxicity or hepatotoxicity, ensuring the observed survival is not confounded by drug poisoning.

Protocol Prep Compound Prep (NMA, NMB, Amp B) InVitro In Vitro Phase (CLSI Guidelines) Prep->InVitro InVivo In Vivo Phase (Neutropenic Mice) Prep->InVivo MIC MIC/MFC Determination (Resazurin Assay) InVitro->MIC Tox Cytotoxicity Assay (HepG2 Cells) InVitro->Tox Efficacy Tissue Burden (CFU/g Kidney) InVivo->Efficacy Safety Host Biomarkers (Creatinine/ALT) InVivo->Safety Decision Therapeutic Index Calculation MIC->Decision Tox->Decision Efficacy->Decision Safety->Decision

Fig 2: Self-validating workflow for evaluating antifungal efficacy and host toxicity.

Conclusion

The transition from in vitro discovery to in vivo application for the Notonesomycin class hinges entirely on biosynthetic engineering. Native Notonesomycin A, while a potent bioactive compound, is hindered by its C-17 O-sulfation, which dampens fungicidal activity and amplifies host toxicity. By leveraging CRISPR-Cas9 engineered strains to selectively produce the non-sulfated Notonesomycin B, researchers can achieve a 4-to-5-fold increase in target efficacy while widening the therapeutic window. Future drug development pipelines must focus on structural optimization of the NMB scaffold to further mitigate baseline mammalian cytotoxicity before advancing to clinical trials.

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins - Microbial Cell Factories / NIH -
  • A novel macrolide antibiotic, notonesomycin A - Journal of Antibiotics / NIH -
  • CAS 102525-63-3 (Notonesomycin A) - BOC Sciences -

Sources

Safety Operating Guide

Notonesomycin A proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories overlooking the specific environmental and safety hazards posed by complex natural products. Notonesomycin A is a highly potent, 32-membered glycosylated macrolactone originally isolated from Streptomyces aminophilus [1]. Because it exhibits profound antifungal activity—particularly against Candida species[1]—improper disposal of this compound contributes to the growing global crisis of environmental antimicrobial resistance.

This guide provides a mechanistically grounded, self-validating protocol for the complete chemical neutralization and safe disposal of Notonesomycin A, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Physicochemical & Hazard Profile

Before executing disposal protocols, it is critical to understand the structural vulnerabilities of the target molecule. We leverage these properties to design our degradation strategy.

PropertyValueOperational & Safety Relevance
Molecular Formula C68H111NO30S [2]High molecular weight (1454.7 g/mol ) complex natural product [2].
Core Structure 32-membered macrolactone [1]Confers primary antifungal bioactivity; primary target for chemical degradation.
Reactive Moieties Epoxide, Malonate ester, Sulfate [3]The epoxide presents a potential alkylating hazard; esters are highly susceptible to base-catalyzed hydrolysis.
Solubility Methanol, DMSODictates the solvent matrix typically encountered in liquid waste streams.
Primary Hazard Potent Antifungal Agent [1]Environmental release risks promoting resistance in environmental fungal reservoirs.

Mechanistic Rationale for Disposal Protocols

To guarantee the elimination of Notonesomycin A's bioactivity, we must target its structural pharmacophores. The molecule's antifungal efficacy relies entirely on its intact 32-membered macrolactone ring and the reactive epoxide moiety[1, 3].

  • Macrolactone Cleavage: Subjecting the compound to alkaline hydrolysis saponifies the lactone and malonyl ester bonds. This linearizes the molecule, permanently destroying the 3-dimensional conformation required for biological target binding.

  • Epoxide Neutralization: The alkaline environment simultaneously forces a nucleophilic ring-opening of the epoxide, neutralizing its chemical reactivity and eliminating any alkylating hazard.

Operational Workflow

G Start Notonesomycin A Waste Type Determine Waste State Start->Type Solid Solid Waste & Powders Type->Solid Dry Liquid Liquid Solutions (MeOH/DMSO) Type->Liquid Dissolved Incineration High-Temp Incineration (>1000°C) Solid->Incineration Direct Transfer Hydrolysis Alkaline Hydrolysis (1M NaOH, 24h) Liquid->Hydrolysis Chemical Inactivation Neutralized Neutralized Aqueous Waste Hydrolysis->Neutralized pH Adjustment (HCl) Disposal Aqueous Waste Stream (EHS Compliant) Neutralized->Disposal Final Discharge

Fig 1: Operational workflow for Notonesomycin A waste segregation and chemical inactivation.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Chemical Inactivation of Liquid Waste (Self-Validating System)

Context: Liquid solutions of Notonesomycin A (typically dissolved in Methanol or DMSO for assays) must be chemically degraded to neutralize antifungal activity before entering the institutional aqueous waste stream.

  • Preparation: Conduct all procedures inside a certified chemical fume hood. Ensure the Notonesomycin A waste solution is at room temperature.

  • Alkaline Addition: Slowly add an equal volume of 2M Sodium Hydroxide (NaOH) to the waste solution to achieve a final concentration of ~1M NaOH.

    • Causality: The high pH initiates the base-catalyzed hydrolysis of the macrolactone and malonyl ester linkages, dismantling the structural integrity of the antibiotic [3].

  • Incubation: Stir the mixture continuously via a magnetic stir plate for a minimum of 24 hours at room temperature.

    • Causality: The steric hindrance of the massive 32-membered ring and its bulky deoxysugar moieties requires extended reaction times to ensure >99% degradation.

  • Validation Step: To ensure the system is self-validating, spot 2 µL of the degraded mixture onto a silica TLC plate alongside a pure Notonesomycin A standard. Develop in a suitable polar solvent system (e.g., CHCl3​:MeOH:H2​O ). The complete absence of the parent spot under UV/Iodine visualization confirms successful hydrolysis.

  • Neutralization: Carefully titrate the solution with 1M Hydrochloric Acid (HCl) while monitoring with pH paper or a probe until the pH is stabilized between 6.0 and 8.0.

  • Disposal: The neutralized, biologically inactive solution can now be transferred to standard aqueous hazardous waste containers for routine institutional disposal.

Protocol B: Solid Waste and Sharps Management

Context: Lyophilized powders, contaminated pipette tips, and glass vials cannot be efficiently hydrolyzed and must be thermally destroyed.

  • Segregation: Collect all solid Notonesomycin A waste in a dedicated, puncture-resistant, sealable biohazard/chemical waste container.

  • Labeling: Clearly label the container as: "Toxic Macrolide Waste - Contains Notonesomycin A (C68H111NO30S) - INCINERATE ONLY" [2].

  • Disposal Route: Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C).

    • Causality: High-temperature incineration guarantees the complete oxidative breakdown of the complex carbon skeleton and the sulfate group, preventing any possibility of environmental leaching or soil contamination.

Protocol C: Emergency Spill Response
  • Containment: For powder spills, cover gently with damp absorbent paper to prevent aerosolization. For liquid spills, surround the perimeter with chemical absorbent pads.

  • Decontamination: Flood the spill area with 1M NaOH. Allow a 30-minute contact time to chemically degrade the active macrolactone on the surfaces.

  • Cleanup: Wipe up the neutralized spill, wash the area thoroughly with laboratory detergent and water, and dispose of all cleanup materials as solid chemical waste (following Protocol B).

References

  • Identification and engineering of 32 membered antifungal macrolactone notonesomycins. National Center for Biotechnology Information (PMC).[Link]

  • Notonesomycin A | C68H111NO30S | CID 139589015. PubChem - NIH.[Link]

  • Absolute Stereochemistry of Immunosuppressive Macrolide Brasilinolide A and Its New Congener Brasilinolide C. The Journal of Organic Chemistry - ACS Publications.[Link]

Personal protective equipment for handling Notonesomycin A

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Notonesomycin A in the Laboratory

Notonesomycin A (CAS 102525-63-3) is a highly potent, 32-membered bioactive glycosylated macrolactone derived from microbial fermentation (e.g., Streptomyces aminophilus)[1][]. In drug development and agricultural biotechnology, it is heavily utilized for its profound antifungal and antibacterial properties[].

However, handling this complex macrolide requires stringent safety protocols. Structural analyses reveal that the O-sulfation of the C-17 hydroxyl group in Notonesomycin A significantly increases its cytotoxicity compared to its non-sulfated analogues (such as Notonesomycin B)[1]. Because macrolide antibiotics can act as respiratory sensitizers and dermal irritants, laboratory personnel must treat Notonesomycin A as a high-potency active pharmaceutical ingredient (HPAPI)[3][4].

This guide provides the authoritative, step-by-step operational framework for the safe handling, solubilization, and disposal of Notonesomycin A.

Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the causality behind the hazards:

  • Cytotoxicity & Systemic Risk: The C-17 sulfation enhances the molecule's ability to disrupt cellular machinery[1]. Accidental ingestion or transdermal absorption can lead to severe localized cytotoxicity.

  • Respiratory Sensitization (STOT SE 3): Macrolide powders are notoriously prone to static scatter. Inhalation of airborne particulates can cause acute respiratory tract irritation and long-term asthmatic sensitization[3].

  • Dermal & Ocular Irritation: Direct contact with the micro-crystalline powder can trigger allergic contact dermatitis and severe ocular inflammation[3][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lyophilized Notonesomycin A. The following PPE matrix must be strictly adhered to before breaching the primary container seal[3][4].

PPE CategorySpecificationMechanistic Rationale
Respiratory NIOSH-approved N95/P3 particulate respirator (Milligram scale) or PAPR (Gram scale).Prevents inhalation of highly active, statically charged macrolide dust, mitigating respiratory sensitization[3][4].
Hand Protection Double-layered, powder-free nitrile gloves (EN 374 compliant).The outer glove acts as the primary barrier against cytotoxic exposure; the inner glove protects during outer glove doffing[4].
Eye Protection Chemical splash goggles with a tight facial seal.Standard safety glasses lack orbital seals, leaving eyes vulnerable to aerosolized macrolactone particulates[3].
Body Protection Disposable, low-permeability Tyvek® gown with a solid front and knit cuffs.Prevents micro-particulates from embedding in woven lab coats, eliminating "take-home" contamination risks[3][4].

Operational Workflow: Stock Solution Preparation

To minimize the risk of aerosolization, Notonesomycin A should be handled within a closed system or a Class II Type B2 Biological Safety Cabinet (BSC)[4]. The following protocol details the "in-situ solubilization" method, which avoids the dangerous transfer of dry, statically charged powder between vessels.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the BSC is operational with a face velocity of at least 1 m/s (200 feet/minute)[4]. Line the work surface with a disposable, absorbent bench pad (polyethylene backing facing down).

  • Static Mitigation: Macrolides generate static electricity during transport. Wipe the exterior of the Notonesomycin A vial and the analytical balance with an anti-static zero-charge wipe. Use a static eliminator (ionizing bar) inside the BSC if available.

  • Tare & Weigh: Place the sealed source vial on the analytical balance and tare. Carefully open the vial, remove the desired mass using an anti-static micro-spatula, and place it directly into a pre-weighed, sterile amber glass vial (Notonesomycin A is light-sensitive).

  • In-Situ Solubilization (Critical Step): Do not attempt to pour or funnel the dry powder. Instead, pipette your solvent (typically DMSO or Methanol, depending on the assay) directly into the weighing vial to achieve the desired stock concentration (e.g., 10 mM).

  • Sealing and Homogenization: Cap the vial tightly with a PTFE-lined septum cap before removing it from the BSC. Vortex gently until the macrolactone is fully dissolved.

  • Decontamination of Equipment: Wipe down the micro-spatula and balance with a lint-free cloth dampened with 70% Isopropyl Alcohol (IPA) or a specialized laboratory detergent.

Spill Management & Disposal Plan

In the event of a powder spill, never dry-sweep or use a standard vacuum , as this will aerosolize the cytotoxic dust[4].

  • Spill Containment: Gently cover the spilled powder with absorbent paper towels. Carefully pour a wetting agent (e.g., 70% IPA or water) over the towels to dampen the powder and suppress dust generation[4].

  • Cleanup: Wipe the area from the perimeter inward. Place all contaminated wipes into a heavy-duty, sealable biohazard/chemical waste bag.

  • Waste Disposal: All contaminated PPE (outer gloves, gowns), empty source vials, and cleanup materials must be consolidated in a sealed container and routed for high-temperature incineration as hazardous chemical waste. Do not flush macrolide antibiotics down the drain, as they disrupt aquatic ecosystems and promote antimicrobial resistance[3].

Operational Workflow Visualization

G cluster_ppe Phase 1: Setup & PPE cluster_ops Phase 2: Operational Execution cluster_decon Phase 3: Decontamination & Disposal Start Notonesomycin A Handling Workflow DonPPE Don PPE (Double Nitrile, N95/PAPR, Splash Goggles, Tyvek) Start->DonPPE EngControl Verify Engineering Controls (Class II BSC or Isolator) DonPPE->EngControl Weighing Anti-Static Weighing (Direct transfer to target vial) EngControl->Weighing Solubilization In-Situ Solubilization (Add DMSO before moving) Weighing->Solubilization WipeDown Wet-Wipe Decontamination (70% IPA, No dry sweeping) Solubilization->WipeDown Waste Hazardous Waste Disposal (Incineration route) WipeDown->Waste

Caption: Sequential safety and operational workflow for the handling and solubilization of Notonesomycin A.

References

  • Identification and Characterization of the Carbapenem MM 4550 and its Gene Cluster in Streptomyces argenteolus ATCC 11009. ResearchGate. Available at:[Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。